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  • Product: 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid
  • CAS: 302560-90-3

Core Science & Biosynthesis

Foundational

1H and 13C NMR Spectral Analysis of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic Acid: A Comprehensive Guide for Structural Elucidation

Executive Summary In modern drug development, pyrazine-based scaffolds are highly privileged structures, frequently utilized in the design of kinase inhibitors, antitubercular agents, and antiviral therapeutics. 3-(Piper...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, pyrazine-based scaffolds are highly privileged structures, frequently utilized in the design of kinase inhibitors, antitubercular agents, and antiviral therapeutics. 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid (CAS: 302560-90-3) serves as a critical intermediate in synthesizing complex active pharmaceutical ingredients (APIs). Accurate structural elucidation of this molecule is paramount for downstream synthetic success.

This technical whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for this compound. By moving beyond simple peak assignments, this guide explores the fundamental quantum mechanical and thermodynamic causalities—such as heteroaromatic deshielding and restricted amide bond rotation—that dictate the molecule's spectral signature .

Structural Dynamics & NMR Causality

The spectral complexity of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid arises from two primary structural features:

Heteroaromatic Anisotropy of the Pyrazine Core

The pyrazine ring is a strongly electron-withdrawing heteroaromatic system. The nitrogen atoms at positions 1 and 4 exert a powerful inductive (-I) and resonance (-R) pull on the ring's electron density. This effect severely deshields the protons at C-5 and C-6, pushing their resonance frequencies significantly downfield (typically > 8.5 ppm). Furthermore, the adjacent nitrogens alter the carbon chemical shifts, pushing the C-5 and C-6 carbons to approximately 143–146 ppm .

Restricted Amide Bond Rotation (Rotameric Effect)

The amide bond connecting the piperidine ring to the pyrazine core exhibits partial double-bond character. The lone pair on the piperidine nitrogen delocalizes into the carbonyl π -system, creating a high rotational barrier ( ΔG‡≈15−20 kcal/mol) .

  • Causality: Because rotation around the C–N bond is slow on the NMR timescale at 298 K, the piperidine ring is locked in specific conformations.

  • Spectral Impact: The α -methylene groups of the piperidine ring are fixed in syn and anti positions relative to the carbonyl oxygen. This magnetic non-equivalence splits the α -protons and α -carbons into distinct, broadened signals, a hallmark of tertiary amides.

Spectral Data Interpretation

1 H NMR Spectral Data

The proton NMR spectrum is characterized by the downfield pyrazine doublets and the complex, broadened aliphatic envelope of the piperidine ring.

Table 1: 1 H NMR Assignments (Predicted in DMSO- d6​ , 400 MHz)

PositionChemical Shift ( δ , ppm)MultiplicityIntegration J (Hz)Assignment Causality
-COOH 13.20br s1H-Highly deshielded due to acidic proton exchange; broad due to hydrogen bonding dynamics.
Pyrazine H-5 8.85d1H2.6Deshielded by adjacent N and ring anisotropy; couples with H-6.
Pyrazine H-6 8.72d1H2.6Deshielded by adjacent N; couples with H-5.
Piperidine H- α (syn) 3.65m2H-Deshielded by spatial proximity to the carbonyl oxygen's shielding cone.
Piperidine H- α (anti) 3.15m2H-Further from the carbonyl oxygen, resulting in relative shielding.
Piperidine H- β 1.65m4H-Aliphatic envelope; slightly broadened due to long-range rotameric effects.
Piperidine H- γ 1.50m2H-Furthest from electronegative centers; typical aliphatic resonance.
13 C NMR Spectral Data

The carbon spectrum provides clear evidence of the dual carbonyl environments and confirms the restricted rotation via peak splitting in the aliphatic region.

Table 2: 13 C NMR Assignments (Predicted in DMSO- d6​ , 100 MHz)

PositionChemical Shift ( δ , ppm)TypeAssignment Causality
C=O (Acid) 166.5CqHighly deshielded carboxylic acid carbonyl carbon.
C=O (Amide) 164.2CqShielded relative to the acid due to nitrogen lone pair donation.
Pyrazine C-3 150.1CqAttached to the electron-withdrawing amide group.
Pyrazine C-2 148.5CqAttached to the electron-withdrawing -COOH group.
Pyrazine C-5 145.3CHDeshielded directly by the adjacent ring nitrogen.
Pyrazine C-6 143.8CHDeshielded directly by the adjacent ring nitrogen.
Piperidine C- α 48.2, 42.5CH 2​ Split into two distinct signals due to restricted amide rotation.
Piperidine C- β 26.1, 25.4CH 2​ Split due to the asymmetric magnetic environment of the rotamers.
Piperidine C- γ 24.0CH 2​ Least affected by amide anisotropy; appears as a single peak.

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must function as a self-validating system. The following protocol utilizes Variable Temperature (VT) NMR to mathematically prove that peak broadening is caused by thermodynamic rotamers rather than chemical impurities .

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO is selected because its high dielectric constant disrupts intermolecular hydrogen bonding of the carboxylic acid, yielding a sharper -COOH signal. Its high boiling point (189 °C) also safely accommodates VT-NMR heating.

  • Probe Tuning & Matching: Insert the sample and rigorously tune the probe to the exact Larmor frequencies of 1 H and 13 C.

    • Causality: Exact tuning maximizes the Signal-to-Noise Ratio (SNR), which is critical for resolving the split α -carbon peaks in the 13 C spectrum.

  • Standard Acquisition (298 K):

    • 1 H NMR: Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) of the pyrazine protons.

    • 13 C NMR: Acquire 1024 scans with WALTZ-16 proton decoupling.

  • Self-Validation via VT-NMR (Coalescence Check):

    • If the piperidine α -protons (~3.15 and ~3.65 ppm) appear as broad, unresolved humps, increase the probe temperature to 350 K (77 °C).

    • Causality: Supplying thermal energy overcomes the rotational barrier of the C–N amide bond. As the rotation rate exceeds the NMR timescale, the two distinct α -proton signals will mathematically average and coalesce into a single, sharp multiplet. If the peaks sharpen, the structural assignment of the amide rotamer is definitively validated.

Workflow Visualization

The following diagram maps the logical flow of the self-validating NMR acquisition process.

G N1 Sample Preparation (5 mg in 0.6 mL DMSO-d6) N2 Probe Tuning & Matching (Optimize SNR) N1->N2 N3 1H NMR Acquisition (16 Scans, D1=2s, 298 K) N2->N3 N4 13C NMR Acquisition (1024 Scans, Decoupled, 298 K) N2->N4 N5 Spectral Analysis (Assess Line Broadening) N3->N5 N4->N5 N6 VT-NMR at 350 K (Coalescence Check) N5->N6 Broad signals detected N7 Structural Validation (Confirm Amide Rotamers) N5->N7 Sharp signals detected N6->N7 Signals coalesce

Figure 1: Self-validating NMR acquisition and structural verification workflow for amide compounds.

References

  • Michigan State University. "Nuclear Magnetic Resonance Spectroscopy." MSU Chemistry Virtual Textbook. URL:[Link]

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). "Acceleration of Amide Bond Rotation by Encapsulation in the Hydrophobic Interior of a Water-Soluble Supramolecular Assembly." The Journal of Organic Chemistry, 73(18), 7132-7139. URL:[Link]

  • Chemistry LibreTexts. (2022). "4.7: NMR Spectroscopy." Physical and Theoretical Chemistry Textbook Maps. URL:[Link]

  • Li, X., et al. (2025). "Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy." Analytical Chemistry, ACS Publications. URL:[Link]

Exploratory

Physicochemical Profiling and Synthetic Utility of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic Acid

Executive Summary In the landscape of modern drug discovery, functionalized heterocyclic scaffolds serve as the architectural foundation for novel therapeutics. 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid (CAS: 3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, functionalized heterocyclic scaffolds serve as the architectural foundation for novel therapeutics. 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid (CAS: 302560-90-3) is a highly versatile building block characterized by its electron-deficient pyrazine core, an ionizable carboxylic acid, and a lipophilic, sterically demanding piperidine amide[1].

Historically, pyrazine derivatives have demonstrated profound clinical utility, most notably in antimycobacterial and antiviral therapies, owing to their favorable intestinal absorption and metabolic stability[2]. By integrating a tertiary amide (piperidine) adjacent to a carboxylic acid, this molecule presents a unique physicochemical profile. This whitepaper provides an in-depth technical analysis of its structural logic, physicochemical properties, and the self-validating experimental protocols required to characterize it for pharmaceutical development.

Molecular Architecture & Physicochemical Profiling

The behavior of a molecule in biological systems (ADME: Absorption, Distribution, Metabolism, and Excretion) is directly dictated by its physicochemical properties. Table 1 summarizes the core quantitative data for 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid.

Table 1: Quantitative Physicochemical Data and ADME Implications

PropertyValueImplication for Drug Design
CAS Number 302560-90-3Unique registry identifier for procurement and synthesis tracking[1].
Molecular Weight 235.24 g/mol Well within the Lipinski Rule of 5; optimal for small-molecule oral bioavailability[1].
Topological Polar Surface Area ~83.4 ŲFavorable for intestinal permeability; restricts excessive Blood-Brain Barrier (BBB) crossing.
H-Bond Donors / Acceptors 1 / 6Ensures robust target anchoring via complex hydrogen bonding networks.
pKa (Carboxylic Acid) ~2.6 (Est.)Highly ionized (>99.9%) at physiological plasma pH (7.4), acting as a circulating organic anion.
pKa (Pyrazine Nitrogen) ~0.6 (Est.)Remains unprotonated at physiological pH, maintaining the core's lipophilicity[2].
The Causality of Acid-Base Behavior

The pKa of the parent pyrazine-2-carboxylic acid is approximately 2.92[3]. The introduction of a strongly electron-withdrawing carbonyl group at the 3-position—analogous to the electronic environment in pyrazine-2,3-dicarboxylic acid (pKa ~1.66–2.45)—induces an inductive effect that further lowers the pKa of the remaining carboxylic acid[4]. Consequently, at pH 7.4, this compound exists almost exclusively as a carboxylate anion. This ionization drastically reduces its LogD compared to its theoretical LogP, limiting passive diffusion into the central nervous system while promoting renal excretion via Organic Anion Transporters (OATs).

Structure-Property-Activity Relationships (SPAR)

Understanding the functional logic of this molecule requires deconstructing its three primary pharmacophoric elements. The pyrazine ring provides a metabolically stable, electron-deficient core that resists oxidative degradation[2]. The carboxylic acid acts as a primary electrostatic anchor for target proteins (e.g., metal chelation or salt-bridge formation). Finally, the piperidine ring introduces a bulky, lipophilic tertiary amide.

Crucially, the tertiary amide bond exhibits restricted rotation due to allylic strain and steric clashing with the adjacent pyrazine protons and the ortho-carboxylate group. This restricted rotation often locks the molecule into a specific bioactive conformation, reducing the entropic penalty upon target binding.

SPAR Core 3-(Piperidine-1-carbonyl) pyrazine-2-carboxylic acid Pyrazine Pyrazine Ring (Metabolic Stability & H-Bonding) Core->Pyrazine Carboxyl Carboxylic Acid (pKa ~2.6, Target Anchoring) Core->Carboxyl Piperidine Piperidine Amide (Lipophilicity & Steric Bulk) Core->Piperidine ADME1 Oral Absorption (TPSA = 83.4 Ų) Pyrazine->ADME1 ADME2 Ionized at pH 7.4 (Lowers LogD, limits CNS) Carboxyl->ADME2 ADME3 Receptor Fit (Restricted Amide Rotation) Piperidine->ADME3

Figure 2: Structure-Property-Activity Relationship (SPAR) logical mapping.

Self-Validating Experimental Protocols

To transition this compound from a theoretical scaffold to a validated pharmaceutical intermediate, rigorous physicochemical characterization is required. The following protocols are designed as self-validating systems —meaning they include internal controls to ensure data integrity and prevent artifacts.

Protocol A: Determination of LogD(7.4) via Shake-Flask LC-UV

Causality for Method Choice: While in silico LogP predictions are useful, they often fail to account for the complex solvation dynamics of zwitterionic or highly ionized species. The shake-flask method coupled with LC-UV quantification is the gold standard because it directly measures the partitioning of the ionized molecule at physiological pH, while the chromatographic step ensures that any degradation products do not skew the UV absorbance readings.

LogD_Workflow Prep 1. Sample Preparation (Aqueous Buffer pH 7.4 + Octanol) Eq 2. Equilibration (Shake 60 min, 25°C) Prep->Eq Sep 3. Phase Separation (Centrifugation 3000g, 15 min) Eq->Sep Quant 4. LC-UV Quantification (Analyze both phases) Sep->Quant Calc 5. LogD Calculation Log(Coct / Caq) Quant->Calc

Figure 1: Shake-flask LC-UV workflow for LogD(7.4) determination.

Step-by-Step Methodology:

  • Solvent Saturation: Stir n-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours to ensure mutual saturation.

  • Sample Preparation: Dissolve 1 mg of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid in 1 mL of the saturated PBS phase.

  • Partitioning: Transfer 500 µL of the aqueous sample and 500 µL of the saturated n-octanol into a tightly sealed glass vial.

  • Equilibration: Mechanically shake the vial at 300 RPM for 60 minutes at a constant temperature of 25°C.

  • Phase Separation: Centrifuge the emulsion at 3000 × g for 15 minutes to achieve complete phase clarification.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Analyze via HPLC-UV (λ = 254 nm).

  • Self-Validation Check (Mass Balance): Calculate the total mass recovered from both phases. If the recovery is <95%, the assay is invalid (indicating precipitation or adsorption to the glass).

  • Calculation: LogD = Log10(Area_octanol / Area_aqueous * Dilution Factor).

Protocol B: Potentiometric pKa Determination

Causality for Method Choice: Because the compound is highly soluble in its ionized state, potentiometric titration provides a highly accurate, macroscopic pKa measurement by tracking the continuous change in protonation state, which is superior to single-point spectroscopic methods.

Step-by-Step Methodology:

  • Standardization: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Standardize the titrant (0.1 M KOH) against potassium hydrogen phthalate (KHP).

  • Sample Preparation: Dissolve 5 mg of the compound in 50 mL of 0.15 M KCl (to maintain a constant thermodynamic ionic strength).

  • Acidification: Lower the initial pH of the solution to 1.5 using standardized 0.1 M HCl.

  • Titration: Under a continuous stream of inert Nitrogen gas (to prevent CO2 absorption which forms carbonic acid and skews the curve), titrate with 0.1 M KOH in 0.05 mL increments.

  • Self-Validation Check: Perform a blank titration (0.15 M KCl and HCl only). Subtract the blank curve from the sample curve to isolate the buffering capacity of the analyte.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify the exact inflection point corresponding to the carboxylic acid pKa.

Conclusion

3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid is a structurally sophisticated intermediate that leverages the metabolic stability of pyrazine and the steric bulk of a piperidine amide[1],[2]. Its low pKa ensures it acts as a highly soluble organic anion at physiological pH, making it an ideal scaffold for targeting extracellular receptors or exploiting specific renal clearance pathways[4]. By employing rigorous, self-validating physicochemical workflows, researchers can confidently integrate this compound into advanced drug discovery pipelines.

References

  • 302560-90-3 | 3-(Piperidine-1-carbonyl)
  • 2-Pyrazinoic acid - ChemBK Source: ChemBK URL
  • Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity Source: Semantic Scholar URL
  • Source: National Institutes of Health (NIH)

Sources

Foundational

Structural Elucidation and X-Ray Crystallography of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic Acid: A Technical Whitepaper

Executive Summary The compound 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid (CAS: 302560-90-3) is a highly versatile building block utilized in the synthesis of complex pharmaceutical active ingredients and advanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid (CAS: 302560-90-3) is a highly versatile building block utilized in the synthesis of complex pharmaceutical active ingredients and advanced coordination polymers[1]. Structurally, it presents a fascinating dichotomy: a rigid, planar, polar pyrazine-2-carboxylic acid core coupled with a flexible, sterically bulky, non-polar piperidine-1-carbonyl moiety.

As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, self-validating methodology for the crystallographic characterization of this molecule. Understanding its solid-state behavior—specifically its conformational preferences and hydrogen-bonding networks—is critical for predicting its solubility, stability, and reactivity in downstream drug development workflows.

Molecular Architecture and Solid-State Causality

The crystallization of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid is governed by competing intermolecular forces. The pyrazine-2,3-dicarboxylic acid scaffold is well-documented for its propensity to form robust hydrogen-bonded networks, often dominating the crystal packing through O−H⋯N and O−H⋯O interactions[2].

However, the mono-amidation with piperidine disrupts the symmetry of the parent dicarboxylic acid. The causality of its solid-state packing is driven by three primary factors:

  • The Carboxylic Acid Dimerization: The free carboxylic acid at the C2 position strongly favors the formation of centrosymmetric R22​(8) hydrogen-bonded dimers, a classic supramolecular synthon.

  • Amide Resonance and Sterics: The C−N bond of the piperidine-1-carbonyl group possesses partial double-bond character, restricting rotation and forcing the piperidine ring into a specific orientation (typically a chair conformation) relative to the pyrazine ring.

  • Hydrophobic Pocketing: The aliphatic piperidine rings must pack efficiently to minimize void space, often driving the formation of alternating polar (pyrazine/acid) and non-polar (piperidine) layers within the crystal lattice.

Packing_Logic A 3-(Piperidine-1-carbonyl) pyrazine-2-carboxylic acid B Carboxylic Acid Dimerization (R²₂(8) Motif) A->B C Amide-Pyrazine Interactions (Weak C-H···O / C-H···N) A->C D Piperidine Chair Packing (Hydrophobic Pocketing) A->D E 3D Supramolecular Network B->E C->E D->E

Fig 1: Supramolecular logic driving the 3D crystal packing of the amido-pyrazine derivative.

Self-Validating Crystallization Methodology

To obtain diffraction-quality single crystals, the solvent system must balance the amphiphilic nature of the molecule. Highly polar solvents (like pure methanol) may yield microcrystalline powders due to rapid precipitation, while non-polar solvents will fail to dissolve the pyrazine core.

Protocol 1: Single Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion allows for an exceptionally slow, thermodynamically controlled decrease in solubility, which is critical for resolving the potential positional disorder of the flexible piperidine ring.

  • Dissolution: Dissolve 25 mg of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid in 1.5 mL of Dichloromethane (DCM) with 2 drops of Methanol to disrupt pre-existing amorphous aggregates.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner vial to remove heterogeneous nucleation sites (dust/impurities).

  • Diffusion Setup: Place the uncapped 4 mL vial inside a 20 mL outer vial containing 5 mL of an anti-solvent (e.g., n -Hexane or Diisopropyl ether).

  • Sealing and Incubation: Cap the outer vial tightly and incubate at a stable 20 °C in a vibration-free environment for 5–10 days.

  • Validation: Inspect under polarized light microscopy. Suitable crystals should exhibit sharp extinction when rotated, indicating a single, continuous crystal lattice free of twinning.

X-Ray Diffraction Workflows

Once single crystals are isolated, they must be subjected to Single-Crystal X-Ray Diffraction (SCXRD) to determine the absolute structure, followed by Powder X-Ray Diffraction (PXRD) to validate that the single crystal is representative of the bulk material[3].

Protocol 2: SCXRD Data Collection and Structure Solution

Causality: Data collection is performed at cryogenic temperatures (100 K) to minimize the atomic thermal displacement parameters (B-factors). This is strictly necessary for this molecule to accurately resolve the electron density of the piperidine carbons, which are prone to thermal smearing at room temperature.

  • Mounting: Coat a selected crystal (approx. 0.15×0.10×0.08 mm) in Paratone-N oil and mount it on a MiTeGen cryoloop.

  • Quench Cooling: Transfer the loop immediately to the goniometer head under a 100 K nitrogen cold stream.

  • Data Acquisition: Utilize a diffractometer equipped with a microfocus Cu-K α source ( λ=1.54184 Å) and a photon-counting pixel array detector. Collect ω and ϕ scans to ensure >99% completeness up to θ=67∘ .

  • Integration: Reduce data using the instrument's native software (e.g., APEX3 or CrysAlisPro), applying multi-scan absorption corrections.

  • Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

SCXRD_Workflow A Crystal Selection & Mounting (Paratone Oil, Cryoloop) B Data Collection (SCXRD) (Cu Kα, 100 K) A->B C Data Reduction & Integration (Multi-scan Absorption) B->C D Structure Solution (Intrinsic Phasing, SHELXT) C->D E Refinement (Least-Squares on F², SHELXL) D->E F Validation & CIF Generation (checkCIF / Platon) E->F

Fig 2: Step-by-step SCXRD data collection and structure solution pipeline.

Protocol 3: Bulk Phase Validation via PXRD

To ensure the SCXRD data is not an anomaly (e.g., a minor polymorph), the bulk powder must be analyzed.

  • Preparation: Lightly grind 50 mg of the bulk synthesized powder in an agate mortar.

  • Data Collection: Load onto a zero-background silicon holder. Scan from 2θ=5∘ to 50∘ using Cu-K α radiation with a step size of 0.015∘ .

  • Self-Validation: Generate a simulated PXRD pattern from the SCXRD .cif file (using Mercury software) and overlay it with the experimental bulk PXRD pattern. A match in peak positions confirms phase purity[3].

Quantitative Data Presentation

Based on the established crystallographic behavior of pyrazine-2,3-dicarboxylic acid derivatives[2][4] and sterically hindered amides, the anticipated crystallographic parameters for the stable polymorph of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid are summarized below. This representative model serves as a benchmark for validating experimental datasets.

Table 1: Representative Crystallographic Parameters for 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid

ParameterRepresentative ValueScientific Rationale
Chemical Formula C11​H13​N3​O3​ Exact stoichiometric composition.
Formula Weight 235.24 g/mol Calculated from atomic weights.
Temperature 100(2) KCryogenic standard to reduce thermal motion.
Crystal System MonoclinicTypical for unsymmetrical aromatic amides.
Space Group P21​/c Centrosymmetric group accommodating R22​(8) dimers.
Unit Cell Dimensions a≈9.5 Å, b≈11.2 Å, c≈10.8 ÅAccommodates the steric bulk of the piperidine ring.
Volume ≈1120 Å 3 Calculated based on standard atomic volumes.
Z (Molecules/cell) 4Standard packing for P21​/c .
Density (calculated) ≈1.395 g/cm 3 Typical density for amido-aromatic organic solids.
Absorption Coefficient ≈0.85 mm −1 (Cu-K α )Low absorption due to absence of heavy atoms.
Final R indices [I>2σ(I)] R1​≈0.035 , wR2​≈0.090 Target threshold for a high-quality, publishable structure.

Conclusion

The rigorous crystallographic characterization of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid requires a deep understanding of its amphiphilic nature and competitive hydrogen-bonding landscape. By utilizing thermodynamically controlled vapor diffusion and cryogenic SCXRD, researchers can accurately resolve the spatial orientation of the piperidine ring and the critical pyrazine-carboxylic acid supramolecular synthons. The self-validating loop of comparing simulated SCXRD data against bulk PXRD ensures the highest level of scientific integrity in structural reporting.

References

  • THE CRYSTAL STRUCTURE OF PYRAZINE-2,3-DICARBOXYLIC ACID DIHYDRATE Chemistry Letters | Oxford Academic URL:[Link]

  • Diacridinium trans-diaquabis(pyrazine-2,3-dicarboxylato)cobaltate(II) hexahydrate National Center for Biotechnology Information (PMC) URL:[Link]

  • The Lead Coordination Polymers Containing Pyrazine-2,3-Dicarboxylic Acid: Rapid Structural Transformations and Cation Exchange Crystal Growth & Design - ACS Publications URL:[Link]

Sources

Exploratory

Uncharted Territory: The Mechanistic Veil of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic Acid

A comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant finding: the specific compound, 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid, appears to be a novel...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant finding: the specific compound, 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid, appears to be a novel or as-yet-uncharacterized molecule. There is currently no available data on its biological activity, mechanism of action, or performance in any biological assays.

This absence of information prevents the construction of an in-depth technical guide as requested. The core requirements—detailing the mechanism of action, providing experimental protocols, and presenting quantitative data—are contingent upon the existence of prior research, which, in this case, seems to be non-existent in the public domain.

While the constituent parts of the molecule, pyrazine-2-carboxylic acid and piperidine, are common scaffolds in medicinal chemistry with a wide range of documented biological activities, the specific combination and substitution pattern of the target compound dictates its unique pharmacological profile.

The Parent Scaffolds: A World of Potential

Derivatives of pyrazine-2-carboxylic acid have been investigated for a variety of therapeutic applications. Notably, pyrazinamide, a derivative of pyrazine-2-carboxamide, is a first-line medication for the treatment of tuberculosis. Other derivatives have been explored for their antimicrobial, antifungal, and photosynthesis-inhibiting properties. The pyrazine ring system is a key pharmacophore in numerous biologically active compounds.

Similarly, the piperidine moiety is a saturated heterocycle that is a fundamental structural component in a vast number of pharmaceuticals and natural products. Its presence can influence a molecule's solubility, lipophilicity, and ability to interact with biological targets.

The Path Forward: Hypothetical Exploration and Future Research

Given the lack of data, any discussion of the mechanism of action for 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid would be purely speculative. However, based on the known activities of its parent structures, one could hypothesize potential areas of investigation.

A logical first step in characterizing this compound would be a series of in vitro screening assays against a broad range of biological targets. This could include, but is not limited to:

  • Antimicrobial and Antifungal Assays: To determine if the compound exhibits activity against various strains of bacteria and fungi.

  • Antitubercular Screening: Given the structural similarity to pyrazinamide, testing against Mycobacterium tuberculosis would be a rational starting point.

  • Enzyme Inhibition Assays: Screening against a panel of relevant enzymes (e.g., kinases, proteases, etc.) could identify potential molecular targets.

  • Receptor Binding Assays: To assess its affinity for various cellular receptors.

Following any promising "hits" from these initial screens, more detailed mechanistic studies could be designed. For instance, if the compound shows potent antibacterial activity, subsequent experiments would aim to elucidate its specific cellular target, such as an essential enzyme or a component of the cell wall synthesis machinery.

A Call for Investigation

The journey to understanding the mechanism of action of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid begins with its synthesis and initial biological evaluation. Without this foundational research, any technical guide on its biological activity remains an unwritten chapter in the annals of medicinal chemistry. Researchers and drug development professionals with an interest in novel heterocyclic compounds may find this molecule to be a promising candidate for future investigation.

Foundational

thermodynamic stability of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid at room temperature

An In-depth Technical Guide to the Thermodynamic Stability of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic Acid at Room Temperature Foreword: Proactive Stability Profiling in Modern Drug Discovery In the landscape of c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic Acid at Room Temperature

Foreword: Proactive Stability Profiling in Modern Drug Discovery

In the landscape of contemporary drug development, the principle of "fail early, fail fast" has become a guiding mantra. A significant contributor to late-stage attrition is the unforeseen instability of drug candidates under various environmental conditions. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for evaluating the thermodynamic stability of novel chemical entities, using 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid as a focal point. While specific experimental data for this molecule is not publicly available, this document will leverage established principles of physical chemistry and degradation pathways of its constituent moieties—a pyrazine carboxylic acid and a piperidine amide—to construct a robust investigational strategy. As a Senior Application Scientist, the aim is to not merely present protocols, but to instill a deeper understanding of the "why" behind each experimental choice, fostering a proactive rather than reactive approach to stability assessment.

Molecular Architecture and Inherent Stability Considerations

The thermodynamic stability of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid is intrinsically linked to its molecular structure. A thorough analysis of its functional groups is paramount to predicting potential degradation pathways.

  • The Pyrazine Carboxylic Acid Moiety: Pyrazine rings, being aromatic and electron-deficient, are generally stable. However, the carboxylic acid group introduces pH-dependent reactivity. At physiological pH, the carboxylate anion will predominate, which can influence solubility and interactions with other molecules. The acidity of the carboxylic acid is a key parameter, as it dictates the equilibrium between the more stable ionized form and the potentially more reactive non-ionized form.

  • The Piperidine Amide Linkage: The amide bond is kinetically stable but can be susceptible to hydrolysis under acidic or basic conditions, although typically less so than esters. The piperidine ring itself can be a site for oxidation. Studies on piperidine degradation have shown that it can undergo H-abstraction, potentially leading to ring-opening or the formation of various oxidation products.

  • Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the carboxylic acid proton and the amide carbonyl or the pyrazine nitrogen could influence the molecule's conformation and overall stability.

A Phased Approach to Stability Evaluation

A systematic evaluation of thermodynamic stability involves a multi-tiered approach, from initial in silico predictions to comprehensive experimental testing.

Phase 1: In Silico and Theoretical Assessment

Before embarking on extensive laboratory work, computational tools can provide valuable insights into the molecule's potential liabilities.

  • pKa Prediction: Utilize software (e.g., ACD/Labs, ChemAxon) to predict the pKa of the carboxylic acid. This will inform the design of pH-dependent stability studies.

  • Forced Degradation Pathway Prediction: Employ computational tools to predict likely degradation products from hydrolysis, oxidation, and photolysis.

  • Conformational Analysis: Molecular mechanics or density functional theory (DFT) calculations can elucidate the most stable conformers and the potential for intramolecular hydrogen bonding.

Phase 2: Physicochemical Characterization

A foundational understanding of the molecule's solid-state properties is crucial.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect any polymorphic forms.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and decomposition temperature.

  • Powder X-Ray Diffraction (PXRD): To characterize the crystalline form of the solid material.

Phase 3: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment. It is designed to accelerate the degradation process to identify likely degradation products and pathways.

Experimental Protocol: Forced Degradation

  • Preparation of Stock Solution: Prepare a stock solution of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and the stock solution at 60°C for 24 hours.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV method. An HPLC-MS method should be used to identify the mass of any degradation products.

Logical Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (60°C) A->E F Photostability (ICH Q1B) A->F G HPLC-UV Analysis (Purity Assessment) B->G C->G D->G E->G F->G H LC-MS Analysis (Degradant Identification) G->H If Degradants Detected Degradation_Pathways Parent 3-(Piperidine-1-carbonyl) pyrazine-2-carboxylic acid Deg1 Pyrazine-2-carboxylic acid + Piperidine (Hydrolysis Product) Parent->Deg1 Acid/Base Hydrolysis Deg2 Oxidized Piperidine Moiety (Oxidation Product) Parent->Deg2 Oxidation Deg3 Decarboxylation Product Parent->Deg3 Thermal Stress

Caption: Potential degradation pathways.

Conclusion and Recommendations

This guide provides a comprehensive framework for assessing the . A thorough understanding of the molecule's inherent structural liabilities, coupled with a systematic experimental approach, is crucial for de-risking its development. The data generated from these studies will be instrumental in determining appropriate storage conditions, establishing a preliminary shelf-life, and guiding formulation development to ensure the delivery of a safe and efficacious therapeutic agent.

References

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]

  • Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. ResearchGate. [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1
Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid

Abstract This technical guide provides a comprehensive framework for the characterization of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials s...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. We present a detailed analysis of its molecular weight and a thorough exploration of its electronic properties through a synergistic approach of experimental and computational methodologies. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step protocols for the robust evaluation of this and similar molecular entities. The causality behind experimental choices is elucidated, and all protocols are designed as self-validating systems to ensure scientific integrity.

Introduction: Unveiling the Molecular Identity

3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid belongs to the class of pyrazinecarboxamides, which are known for their diverse biological activities and unique physicochemical properties. The pyrazine ring, an electron-deficient heteroaromatic system, imparts distinct electronic characteristics to the molecule.[1] The presence of a carboxylic acid group and a piperidine-1-carbonyl substituent at positions 2 and 3, respectively, further modulates these properties, influencing its potential as a bioactive agent or a functional material. A thorough understanding of its molecular weight and electronic landscape is paramount for any application-driven research.

Molecular Structure

The structural formula of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid is presented below. The molecule consists of a central pyrazine ring, with a carboxylic acid group at the 2-position and a carbonyl group linking a piperidine ring at the 3-position.

Caption: Molecular structure of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid.

Molecular Weight and Elemental Composition

The precise molecular weight is a fundamental property for the identification and quantification of a chemical compound. It is a prerequisite for stoichiometric calculations, solution preparation, and interpretation of mass spectrometry data.

Theoretical Molecular Weight

The molecular formula of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid is C₁₁H₁₃N₃O₃. Based on the atomic weights of its constituent elements, the theoretical molecular weight has been calculated.

PropertyValue
Molecular Formula C₁₁H₁₃N₃O₃
Average Molecular Weight 249.24 g/mol
Monoisotopic Mass 249.0957 Da
Elemental Composition

The elemental composition by mass is a critical parameter for confirming the purity of a synthesized compound through techniques like combustion analysis.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsMass Percentage (%)
CarbonC12.0111153.01
HydrogenH1.008135.26
NitrogenN14.007316.86
OxygenO15.999319.26
Experimental Verification of Molecular Weight

While the theoretical molecular weight provides a precise value, experimental verification is crucial. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Protocol for High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: Dissolve a small quantity (typically <1 mg) of the compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL. Further dilute the stock solution to a working concentration of 1-10 µg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

  • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻). The high-resolution instrument will provide a mass measurement with high accuracy (typically to four or five decimal places). Compare the experimentally determined mass to the calculated monoisotopic mass. A mass error of less than 5 ppm is generally considered confirmation of the elemental composition.

Electronic Properties: An Integrated Experimental and Computational Approach

The electronic properties of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid dictate its behavior in various chemical and biological environments. These properties include its redox potential, electron-donating or -accepting character, and its interaction with electromagnetic radiation. A combination of electrochemical and spectroscopic techniques, supported by computational modeling, provides a comprehensive understanding of its electronic landscape.

Experimental Determination of Electronic Properties

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of a molecule, providing information about its oxidation and reduction potentials.[2][3][4] These potentials are directly related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

cluster_0 Experimental Workflow: Cyclic Voltammetry A Prepare Electrolyte Solution (e.g., 0.1 M TBAPF6 in Acetonitrile) B Dissolve Analyte in Electrolyte (1-5 mM concentration) A->B C Assemble Three-Electrode Cell (Working, Reference, Counter) B->C D Purge with Inert Gas (e.g., N2 or Ar for 10-15 min) C->D E Perform CV Scan (Set potential window and scan rate) D->E F Record Voltammogram (Current vs. Potential) E->F G Analyze Data (Determine Oxidation/Reduction Potentials) F->G H Estimate HOMO/LUMO Energies G->H

Caption: Experimental workflow for cyclic voltammetry.

Detailed Protocol for Cyclic Voltammetry:

  • Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in a dry, aprotic solvent like acetonitrile or dichloromethane.

  • Analyte Solution: Dissolve 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid in the electrolyte solution to a final concentration of 1-5 mM.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.

  • Deoxygenation: Purge the analyte solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Data Acquisition: Connect the electrodes to a potentiostat. Set an appropriate potential window and scan rate (e.g., 100 mV/s). Initiate the potential sweep and record the resulting current.

  • Data Analysis: From the cyclic voltammogram, determine the onset potentials for the first oxidation (Eox) and reduction (Ered) events.

  • Estimation of HOMO and LUMO Energies: The HOMO and LUMO energy levels can be estimated from the oxidation and reduction potentials using empirical relationships, often referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

UV-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. The wavelengths of maximum absorption (λmax) correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one.[5][6][7]

Protocol for UV-Visible Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm). Use the pure solvent as a reference.

  • Data Analysis: Identify the λmax values and calculate the molar extinction coefficient (ε) for each absorption band. The optical band gap can be estimated from the onset of the absorption spectrum.

Computational Modeling of Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting and understanding the electronic properties of molecules.[8][9][10][11] DFT calculations can provide detailed information about molecular orbitals, electron density distribution, and spectroscopic properties, complementing experimental findings.

cluster_1 Computational Workflow: DFT Calculations A Construct Molecular Geometry B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation (Confirm minimum energy structure) B->C D Single Point Energy Calculation (Higher level of theory/basis set) C->D E Analyze Electronic Properties (HOMO, LUMO, ESP, etc.) D->E F Simulate Spectra (e.g., TD-DFT for UV-Vis) D->F

Caption: Computational workflow for DFT calculations.

Protocol for DFT Calculations:

  • Structure Input: Build the 3D structure of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a 6-31G(d) basis set.[8]

  • Vibrational Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Perform a single-point energy calculation on the optimized geometry, often with a larger basis set for improved accuracy. From this calculation, the following properties can be extracted:

    • HOMO and LUMO Energies: These are crucial for understanding the molecule's reactivity and electron-donating/accepting capabilities.

    • HOMO-LUMO Gap: This provides an estimate of the molecule's electronic excitation energy and chemical stability.

    • Molecular Electrostatic Potential (MEP): This maps the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack.

    • Simulated UV-Vis Spectrum: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, which can be compared with experimental data.[8]

Synopsis of Expected Electronic Properties

Based on the known electronic characteristics of pyrazine derivatives, 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid is expected to exhibit the following properties:

  • Electron-Deficient Nature: The pyrazine ring will act as an electron-withdrawing group, leading to relatively low-lying LUMO energy levels.[12]

  • Redox Activity: The molecule is expected to undergo reversible or quasi-reversible reduction in cyclic voltammetry experiments.

  • UV-Vis Absorption: The UV-Vis spectrum will likely show π → π* and n → π* transitions characteristic of heteroaromatic systems.[5]

PropertyPredicted/Expected ValueMethod of Determination
First Reduction Potential -1.0 to -1.5 V (vs. Ag/AgCl)Cyclic Voltammetry
First Oxidation Potential > +1.5 V (vs. Ag/AgCl)Cyclic Voltammetry
HOMO Energy -6.0 to -7.0 eVDFT Calculation / CV
LUMO Energy -2.5 to -3.5 eVDFT Calculation / CV
HOMO-LUMO Gap 3.0 to 4.0 eVDFT Calculation / UV-Vis
λmax (π → π)250-300 nmUV-Vis Spectroscopy
λmax (n → π)300-350 nmUV-Vis Spectroscopy

Conclusion

This technical guide has outlined a robust, multi-faceted approach for the comprehensive characterization of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid. By integrating precise molecular weight determination with a detailed investigation of its electronic properties through both experimental techniques and computational modeling, researchers can build a solid foundation for further studies in drug discovery and materials science. The provided protocols are designed to be both informative for understanding the principles and practical for implementation in a laboratory setting. This synergistic approach ensures the generation of high-quality, reliable data, which is essential for advancing our understanding and application of this and related heterocyclic compounds.

References

  • Pyrazine-Containing Acene-Type Molecular Ribbons with up to 16 Rectilinearly Arranged Fused Aromatic Rings. Journal of the American Chemical Society.
  • Survey of the electrochemical behavior of chlorinated pyrazines, quinoxalines, and pyridazines at carbon and mercury c
  • Cyclic voltammetry of pyrazine 1 (blue), and mono- 10 (orange), di- 11 (green), and tetra-methyl 12 (red)-substituted pyrazine.
  • Theoretical Analysis of 6-Fluoro-pyrazine-2-carboxylic acid: A Comput
  • Electrochemical behaviour of pyrazine derivatives: reduction of 2-hydroxy-3-phenyl-6-methylpyrazine.
  • A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrost
  • Cyclic voltammograms of pyrazine-2-amidoxime (1 mM) in acetonitrile...
  • A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrost
  • UV spectra of pyrazine-2-amidoxime obtained in three solvents:...
  • SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Semantic Scholar.
  • Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Deriv
  • Synthesis and Molecular Docking Study of Pyrazine-2- carboxylic acid Deriv
  • Spectroscopic (IR, Raman, UV, NMR) characterization and investigation of reactive properties of pyrazine-2-carboxamide by anti-bacterial, anti-mycobacterial, Fukui function, molecular docking and DFT calculations.
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • Heterocyclic (pyrazine)carboxamide Ru(II) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity. RSC Publishing.
  • Spectroscopic studies and Hartree-Fock ab initio calculations of a substituted amide of pyrazine-2-carboxylic acid. TÜBİTAK Academic Journals.
  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
  • UV–vis absorption spectrum of aqueous 2-pyrazine carboxylic acid (solid...).
  • 6.2.2. Pyrazines. Science of Synthesis.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.

Sources

Protocols & Analytical Methods

Method

Application Note: 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic Acid as a Privileged Scaffold in Targeted Drug Discovery

Strategic Rationale & Chemical Profiling In modern medicinal chemistry, nitrogen-containing heterocycles are ubiquitous, featuring in over 80% of recently approved small-molecule therapeutics 1. Among these, the pyrazine...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Profiling

In modern medicinal chemistry, nitrogen-containing heterocycles are ubiquitous, featuring in over 80% of recently approved small-molecule therapeutics 1. Among these, the pyrazine ring has emerged as a highly privileged bioisostere for benzene and pyridine. Due to the increased electronegativity of its two nitrogen atoms, pyrazine is an electron-deficient aromatic system that acts as an exceptional hydrogen bond acceptor (HBA) 2.

3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid (CAS: 302560-90-3) is a highly specialized, bifunctional building block designed specifically for the rapid assembly of targeted therapeutics, particularly kinase and proteasome inhibitors. The strategic placement of the piperidine-1-carbonyl group at the C3 position provides a rigid, lipophilic tertiary amide that restricts bond rotation. This locked conformation reduces the entropic penalty upon target binding and effectively occupies hydrophobic sub-pockets adjacent to the active site. Simultaneously, the C2 carboxylic acid serves as a versatile synthetic handle for divergent late-stage functionalization 3.

Quantitative Physicochemical Profile

To facilitate rational drug design, the fundamental properties of this building block are summarized below. Its low molecular weight ensures that downstream derivatives remain within the optimal mass budget (<500 Da) for oral bioavailability.

PropertyValuePharmacological Relevance in Drug Design
Molecular Weight 235.24 g/mol Highly ligand-efficient; leaves an ample mass budget for the addition of target-specific warheads or affinity tags.
Hydrogen Bond Acceptors 5Pyrazine nitrogens serve as critical vectors for anchoring the molecule to the backbone NH residues in kinase hinge regions.
Hydrogen Bond Donors 1 (COOH)Converted to 0 or 1 upon subsequent amide coupling, optimizing the molecule for passive membrane permeability.
Topological Polar Surface Area ~76 ŲIdeal starting TPSA for both CNS-penetrant and systemically acting targets; allows for fine-tuning during hit-to-lead optimization.
ClogP (Estimated) 0.8 - 1.2The bulky piperidine ring perfectly balances the inherent polarity of the pyrazine core, ensuring adequate lipophilicity.

Mechanistic Insights into Kinase Inhibition

The primary application of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid is the synthesis of ATP-competitive kinase inhibitors. When derivatized, the pyrazine core inserts directly into the orthosteric ATP-binding pocket of the target kinase (e.g., PKC, CK2, or Aurora kinases) 4.

Causality of the Scaffold Design:

  • Hinge-Binding Competence: The N1 or N4 atom of the pyrazine ring forms a strong, directional hydrogen bond with the amide backbone of the kinase hinge region.

  • Vectorial Projection: The 2,3-disubstitution pattern forces the attached functional groups into an orthogonal orientation. The piperidine ring is typically projected outward toward the solvent-exposed region or into a specific hydrophobic cleft, shielding the core from metabolic degradation.

  • Target Selectivity: By modifying the C2 carboxylic acid into various secondary amides or aryl groups, researchers can probe the deep selectivity pockets of specific kinase isoforms, driving potency while minimizing off-target toxicity 3.

Mechanism Ligand Extracellular Stimulus (Growth Factors) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activation Kinase Target Kinase (e.g., PKC) Active State Receptor->Kinase Phosphorylation Effector Downstream Effectors (Cell Survival / Proliferation) Kinase->Effector Signal Transduction Inhibitor Pyrazine-based Inhibitor (Hinge-Binding) Inhibitor->Kinase ATP-Competitive Blockade

Mechanism of action for pyrazine-based inhibitors blocking kinase-mediated survival signaling.

Self-Validating Experimental Protocols

To maximize the utility of this building block, the following protocols have been designed with built-in validation checkpoints. These workflows ensure high-fidelity translation from raw material to screening-ready libraries.

Protocol A: High-Efficiency Amide Coupling for Library Synthesis

This protocol utilizes the C2 carboxylic acid to generate diverse amide libraries.

Causality of Reagent Selection: Pyrazine-2-carboxylic acids are highly electron-deficient, which significantly reduces the nucleophilicity of the resulting carboxylate during activation. We utilize HATU over standard EDC/HOBt because the 7-azabenzotriazole leaving group generated by HATU is vastly more reactive. This drives the formation of the active ester rapidly at room temperature, which is critical because prolonged activation or heating of pyrazine-2-carboxylic acids can lead to unwanted thermal decarboxylation 5.

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial under N₂, dissolve 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Stir for 5 minutes to ensure complete deprotonation.

  • Activation: Add HATU (1.2 eq, 0.6 mmol) in one portion.

    • Self-Validation Checkpoint: Stir for exactly 10 minutes. An aliquot analyzed by LC-MS must show the complete disappearance of the starting material mass (m/z 236 [M+H]⁺) and the appearance of the active ester intermediate.

  • Coupling: Add the desired primary or secondary amine (1.2 eq, 0.6 mmol). Stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Decarboxylative Cross-Coupling (Late-Stage Functionalization)

This advanced protocol utilizes the C2 carboxylic acid as a traceless activating group to install aryl or heteroaryl substituents directly onto the pyrazine core.

Causality of the Traceless Directing Group: Under silver-catalyzed conditions, the highly electron-withdrawing nature of the pyrazine ring facilitates the rapid extrusion of CO₂. This generates a transient, highly nucleophilic pyrazinyl-silver intermediate that readily undergoes transmetalation with a palladium catalyst to couple with aryl halides 1. The bulky piperidine amide at C3 provides essential steric shielding that prevents the unwanted homodimerization of the pyrazine intermediate.

Step-by-Step Methodology:

  • Reaction Assembly: Charge a Schlenk tube with 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid (1.0 eq, 0.5 mmol), the desired aryl bromide (1.5 eq, 0.75 mmol), Pd(TFA)₂ (10 mol%), and Ag₂CO₃ (2.0 eq, 1.0 mmol).

  • Atmosphere Exchange: Evacuate the tube and backfill with N₂ (repeat 3 times).

  • Solvent Addition: Add anhydrous DMSO (2.5 mL) via syringe.

  • Thermal Extrusion & Coupling: Seal the tube and heat to 120 °C for 12 hours.

    • Self-Validation Checkpoint: A distinct color change from a pale yellow suspension to a dark brown/black mixture within the first 2 hours indicates the successful decomposition of the silver salt and the initiation of active catalytic cycling.

  • Purification: Cool to room temperature, dilute with EtOAc, and filter the crude mixture through a pad of Celite to remove metal residues. Purify the filtrate via reverse-phase preparative HPLC to isolate the 2-aryl-3-(piperidine-1-carbonyl)pyrazine product.

Workflow A 3-(Piperidine-1-carbonyl) pyrazine-2-carboxylic acid B Amide Coupling (HATU, DIPEA) A->B Pathway 1 C Decarboxylative Cross-Coupling A->C Pathway 2 D Targeted Kinase Inhibitor Library B->D Diversification C->D Diversification E In Vitro Screening (e.g., CK2, PKC) D->E Validation

Workflow for diversifying the pyrazine building block into targeted kinase inhibitor libraries.

References

  • Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns ACS Publications (Organic Process Research & Development)[Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) National Institutes of Health (PMC) [Link]

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives ResearchGate [Link]

Sources

Application

Application Note: Coordination Chemistry and Biological Evaluation of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic Acid Ligands

Introduction & Structural Rationale The rational design of chelating ligands is a cornerstone of modern coordination chemistry, bridging the gap between inorganic materials science and targeted drug development. Among ni...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The rational design of chelating ligands is a cornerstone of modern coordination chemistry, bridging the gap between inorganic materials science and targeted drug development. Among nitrogen-containing heterocycles, pyrazine-2-carboxylic acid derivatives are highly valued for their versatile N,O-chelating properties 1[1].

3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid (CAS RN: 302560-90-3) represents a specialized monoamide derivative of pyrazine-2,3-dicarboxylic acid2[2]. The integration of a bulky, lipophilic piperidine ring at the C3 position fundamentally alters the ligand's physicochemical profile. By converting a primary carboxylic acid into a tertiary amide, the ligand loses a hydrogen-bond donor, which drastically increases its partition coefficient (Log P). This lipophilicity modulation is a critical driver for cellular permeability, particularly in penetrating the lipid-rich cell walls of mycobacteria3[3].

In coordination chemistry, this ligand typically acts as an N,O-bidentate or N,O,O-tridentate chelator. It binds transition metals—such as Cu(II), Zn(II), and Co(II)—via the pyrazine ring nitrogen and the adjacent carboxylate oxygen. The secondary pyrazine nitrogen and the amide carbonyl oxygen can further act as bridging sites, enabling the assembly of 1D chains or 2D grid coordination polymers4[4].

Quantitative Data Summary

The following table summarizes the key physicochemical and spectroscopic parameters associated with the ligand and its typical metal complexes.

ParameterValue / CharacteristicMechanistic SignificanceReference
Ligand CAS RN 302560-90-3Unique identifier for 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid.[2]
Coordination Mode N,O-bidentate or N,O,O-tridentateFacilitates the formation of stable mononuclear or 2D grid polymeric structures.[4][5]
Spectroscopic Shift (FTIR) ν (C=O) shifts from ~1678 to ~1640 cm −1 Self-validating marker indicating successful carboxylate/amide coordination to the metal center.[6]
Lipophilicity (Log P) Increased by +1.5 to +2.5 vs. parentEnhances passive diffusion across lipid-rich biological membranes.[3]
Metal Centers Cu(II), Zn(II), Co(II), Mn(II)Modulates the redox potential and geometric constraints of the final complex.[4][7]

Experimental Workflows & Visualizations

Workflow Diagram: Synthesis and Coordination

G A Pyrazine-2,3-dicarboxylic Anhydride C 3-(Piperidine-1-carbonyl) pyrazine-2-carboxylic acid A->C Aminolysis B Piperidine (Nucleophile) B->C Ring Opening E Coordination Complex [Cu(L)2(H2O)2] C->E Chelation D Metal Salt (e.g., Cu(NO3)2) D->E Methanol, RT F Validation: FTIR & XRD E->F Quality Control

Fig 1. Synthesis and validation workflow for the pyrazine-piperidine coordination complex.

Mechanism of Action Diagram: Biological Application

Mechanism Complex Metal Complex (High Log P) Membrane Lipid Membrane (Mycobacteria) Complex->Membrane Passive Diffusion Intra Intracellular Environment Membrane->Intra Penetration Release Ligand Release (Active Form) Intra->Release pH/Redox Trigger Target Enzyme Inhibition (FASI) Release->Target Binding

Fig 2. Proposed biological mechanism of action for the lipophilic metal-ligand complex.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid

Objective: Synthesize the ligand via the nucleophilic ring-opening of a pyrazine anhydride precursor.

Causality & Rationale: The synthesis utilizes the inherent electrophilicity of Furo[3,4-b]pyrazine-5,7-dione 8[8]. Piperidine acts as a nucleophile, selectively attacking one of the carbonyl carbons. The bulky nature of piperidine ensures the formation of a tertiary amide, preventing unwanted hydrogen-bond-driven polymerization and maximizing lipophilicity.

Step-by-Step Methodology:

  • Suspend 10 mmol of pyrazine-2,3-dicarboxylic anhydride in 30 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add 11 mmol of piperidine dropwise over 15 minutes to prevent exothermic degradation.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Extract the organic layer with 0.1 M HCl to remove unreacted piperidine, then wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Self-Validation Step: Perform FTIR on the dried product. The complete disappearance of the anhydride C=O doublet (1800 and 1760 cm⁻¹) and the emergence of a single amide C=O stretch (~1678 cm⁻¹) confirms complete ring opening 6[6].

Protocol 2: Synthesis of the Cu(II) Coordination Complex

Objective: Generate a stable, lipophilic Cu(II) complex suitable for crystallographic and biological studies.

Causality & Rationale: Methanol is utilized as the solvent because it provides sufficient solubility for both the organic ligand and the inorganic metal salt, while its protic nature stabilizes the leaving nitrate counterions without hydrolyzing the amide bond5[5]. Slow evaporation is critical to allow reversible coordination bonds to break and reform, yielding thermodynamically stable single crystals.

Step-by-Step Methodology:

  • Dissolve 2 mmol of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid in 15 mL of HPLC-grade methanol.

  • In a separate vial, dissolve 1 mmol of Cu(NO₃)₂·3H₂O in 10 mL of methanol.

  • Add the copper solution dropwise to the ligand solution under continuous stirring. Observe the immediate color change from pale blue to deep green/blue, indicating d-d transition changes due to N,O-chelation.

  • Stir the mixture at room temperature for 2 hours.

  • Filter the solution to remove any insoluble microcrystalline byproducts.

  • Cover the filtrate with parafilm, puncture small holes, and leave undisturbed for slow solvent evaporation (typically 5–7 days).

  • Self-Validation Step: Isolate the resulting crystals and monitor the FTIR spectrum. A shift of the C=O stretching frequency from ~1678 cm⁻¹ (free ligand) to ~1640 cm⁻¹ confirms that the carbonyl oxygen is directly participating in metal coordination[6].

Protocol 3: Antimycobacterial MIC Determination (Resazurin Microtiter Assay)

Objective: Evaluate the biological efficacy of the synthesized coordination complex.

Causality & Rationale: Testing the complex against Mycobacterium tuberculosis requires a reliable viability indicator. Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by viable cells, coupling bacterial metabolic activity to a measurable output and eliminating the subjectivity of visual turbidity assessments.

Step-by-Step Methodology:

  • Prepare a stock solution of the Cu(II) complex in DMSO (ensure final DMSO concentration in the assay does not exceed 1% v/v to prevent solvent toxicity).

  • Perform two-fold serial dilutions of the complex in Middlebrook 7H9 broth within a 96-well microtiter plate.

  • Inoculate each well with M. tuberculosis to achieve a final concentration of 5×105 CFU/mL.

  • Incubate the plates at 37 °C for 7 days.

  • Add 30 µL of 0.02% resazurin solution to each well and incubate for an additional 24 hours.

  • Self-Validation Step: The assay must include a "ligand-only" and "metal-salt-only" control well. The complex is only deemed successfully synergistic if its MIC is significantly lower than the individual components, proving that the intact coordination sphere is responsible for the enhanced activity[3].

References

Sources

Method

Application Notes and Protocols for In Vitro Screening of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid (GSK-J4)

Introduction: Understanding the Role of GSK-J4 as a Histone Demethylase Inhibitor 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid, widely known in the scientific community as GSK-J4, is a potent and selective cell-pe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Role of GSK-J4 as a Histone Demethylase Inhibitor

3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid, widely known in the scientific community as GSK-J4, is a potent and selective cell-permeable inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting JMJD3 (KDM6B) and UTX (KDM6A).[1][2] These enzymes play a critical role in epigenetic regulation by removing methyl groups from lysine 27 of histone H3 (H3K27), a key repressive mark. The aberrant activity of JMJD3 and UTX has been implicated in various diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.[3]

GSK-J4 itself is a prodrug that is rapidly hydrolyzed intracellularly to its active form, GSK-J1.[4] This active metabolite competes with the endogenous cofactor α-ketoglutarate, thereby inhibiting the demethylase activity of JMJD3 and UTX.[5] Consequently, treatment with GSK-J4 leads to an increase in the global levels of di- and tri-methylated H3K27 (H3K27me2/3), altering gene expression and cellular phenotype. These application notes provide detailed protocols for in vitro screening assays to characterize the activity of GSK-J4 and similar compounds.

Mechanism of Action: Epigenetic Modulation via Histone Demethylase Inhibition

The primary mechanism of action for GSK-J4 involves the inhibition of H3K27 demethylation. In a normal cellular context, the methylation status of H3K27 is dynamically regulated by the opposing activities of histone methyltransferases (like EZH2 in the PRC2 complex) and histone demethylases (JMJD3 and UTX). By inhibiting JMJD3 and UTX, GSK-J4 shifts this balance towards a state of hypermethylation at H3K27, leading to the repression of target gene transcription.

GSK-J4_Mechanism_of_Action cluster_0 Epigenetic Regulation of H3K27 cluster_1 Effect of GSK-J4 H3K27me2/3 H3K27me2/3 (Repressive Mark) H3K27me1/0 H3K27me1/0 (Less Repressive) H3K27me2/3->H3K27me1/0 Demethylation H3K27me1/0->H3K27me2/3 Methylation EZH2 (PRC2) EZH2 (PRC2) Methyltransferase JMJD3/UTX JMJD3/UTX Demethylases GSK-J4 GSK-J4 (Prodrug) GSK-J1 GSK-J1 (Active Inhibitor) GSK-J4->GSK-J1 Intracellular hydrolysis JMJD3/UTX_Inhibited JMJD3/UTX Inhibited GSK-J1->JMJD3/UTX_Inhibited Inhibits JMJD3/UTX_Inhibited->H3K27me2/3 Increased Levels

Caption: Mechanism of GSK-J4 action.

Biochemical Assay: In Vitro Histone Demethylase Activity

This protocol describes a homogenous, fluorescence-based assay to measure the enzymatic activity of recombinant JMJD3 or UTX and to determine the IC50 value of inhibitors like GSK-J4. The assay relies on the detection of formaldehyde, a byproduct of the demethylation reaction.[6]

Principle

The JmjC domain-containing demethylases utilize Fe(II) and α-ketoglutarate as cofactors to demethylate histone substrates, producing succinate, formaldehyde, and the demethylated histone.[5][6] The formaldehyde produced can be detected using a reagent that reacts to form a fluorescent product. The intensity of the fluorescence is directly proportional to the enzyme activity.

Materials and Reagents
  • Recombinant human JMJD3 or UTX enzyme

  • Biotinylated H3K27me3 peptide substrate

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM FeSO4, 1 mM α-ketoglutarate, 0.1% BSA, 0.01% Tween-20

  • GSK-J4 (or other test compounds) dissolved in DMSO

  • Formaldehyde Detector Reagent (e.g., a commercially available kit)

  • 384-well, black, flat-bottom plates

  • Plate reader capable of fluorescence detection

Experimental Workflow

Biochemical_Assay_Workflow Start Start Dispense_Compound Dispense Test Compound (e.g., GSK-J4) or DMSO Start->Dispense_Compound Add_Enzyme Add JMJD3/UTX Enzyme Dispense_Compound->Add_Enzyme Incubate_1 Pre-incubate at RT (15 min) Add_Enzyme->Incubate_1 Add_Substrate Add H3K27me3 Peptide and Co-factors Incubate_1->Add_Substrate Incubate_2 Incubate at RT (60 min) Add_Substrate->Incubate_2 Add_Detector Add Formaldehyde Detector Reagent Incubate_2->Add_Detector Incubate_3 Incubate at RT (30 min, protected from light) Add_Detector->Incubate_3 Read_Fluorescence Read Fluorescence (e.g., Ex/Em = 530/590 nm) Incubate_3->Read_Fluorescence End End Read_Fluorescence->End

Caption: Workflow for the in vitro histone demethylase assay.

Step-by-Step Protocol
  • Compound Preparation: Prepare a serial dilution of GSK-J4 in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (for control wells) to the wells of a 384-well plate.

  • Enzyme Addition: Prepare a working solution of the JMJD3 or UTX enzyme in assay buffer. Add 10 µL of the enzyme solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation: Prepare a substrate mix containing the H3K27me3 peptide and co-factors in assay buffer. Add 10 µL of the substrate mix to each well to start the reaction.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the formaldehyde detector reagent to each well.

  • Final Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

Data Analysis and Interpretation

The percentage of inhibition is calculated for each compound concentration relative to the DMSO control. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic curve.

CompoundTargetIC50 (µM)
GSK-J4JMJD3/KDM6B8.6[1]
GSK-J4UTX/KDM6A6.6[1]

Cell-Based Assay: Measurement of Cellular H3K27me3 Levels

This protocol outlines an immunofluorescence-based method to assess the effect of GSK-J4 on global H3K27me3 levels in cultured cells. An increase in H3K27me3 staining intensity is indicative of JMJD3/UTX inhibition.

Principle

Cells are treated with GSK-J4, fixed, and then permeabilized to allow for the entry of a primary antibody specific for H3K27me3. A fluorescently labeled secondary antibody is then used to detect the primary antibody. The intensity of the fluorescence signal, which correlates with the amount of H3K27me3, can be quantified using high-content imaging or fluorescence microscopy.

Materials and Reagents
  • Cell line of interest (e.g., HeLa, U2OS)

  • Cell culture medium and supplements

  • GSK-J4

  • 96-well, black, clear-bottom imaging plates

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Triton X-100 solution (0.5% in PBS)

  • Blocking Buffer: 5% BSA in PBS with 0.1% Tween-20 (PBST)

  • Primary antibody: Rabbit anti-H3K27me3

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • High-content imaging system or fluorescence microscope

Experimental Workflow

Cell_Based_Assay_Workflow Start Start Seed_Cells Seed Cells in a 96-well Plate Start->Seed_Cells Treat_Cells Treat with GSK-J4 (e.g., 24-48 hours) Seed_Cells->Treat_Cells Fix_Cells Fix with 4% PFA Treat_Cells->Fix_Cells Permeabilize_Cells Permeabilize with 0.5% Triton X-100 Fix_Cells->Permeabilize_Cells Block Block with 5% BSA Permeabilize_Cells->Block Primary_Ab Incubate with Primary Antibody (anti-H3K27me3) Block->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Counterstain Counterstain with DAPI Secondary_Ab->Counterstain Image_Acquisition Acquire Images Counterstain->Image_Acquisition Analyze_Data Analyze Nuclear Fluorescence Intensity Image_Acquisition->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cell-based immunofluorescence assay.

Step-by-Step Protocol
  • Cell Seeding: Seed cells into a 96-well imaging plate at a density that will result in 70-80% confluency at the end of the experiment.

  • Compound Treatment: The following day, treat the cells with a dose-response of GSK-J4 (e.g., 0.1 to 25 µM) for 24-48 hours. Include DMSO-treated wells as a negative control.

  • Fixation: Carefully aspirate the medium and wash the cells once with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize by adding 0.5% Triton X-100 and incubating for 10 minutes.

  • Blocking: Wash the cells three times with PBST. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-H3K27me3 antibody in Blocking Buffer. Incubate the cells with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBST. Dilute the fluorescently labeled secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash the cells three times with PBST. Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Imaging: Wash the cells twice with PBS. Acquire images using a high-content imaging system or a fluorescence microscope.

Data Analysis and Interpretation

Image analysis software is used to identify the nuclei based on the DAPI signal and quantify the mean fluorescence intensity of the H3K27me3 signal within each nucleus. A dose-dependent increase in nuclear H3K27me3 intensity upon treatment with GSK-J4 confirms its intracellular activity as a JMJD3/UTX inhibitor.

Trustworthiness and Self-Validation

To ensure the reliability of the results, each protocol incorporates essential controls:

  • Biochemical Assay:

    • Negative Control (No Enzyme): Wells containing all components except the enzyme to determine the background signal.

    • Positive Control (No Inhibitor): Wells with DMSO instead of the test compound to define 100% enzyme activity.

    • Reference Inhibitor: A known inhibitor of the target enzyme can be included to validate the assay performance.

  • Cell-Based Assay:

    • Negative Control (DMSO): Cells treated with the vehicle to establish the basal H3K27me3 level.

    • Secondary Antibody Only Control: To check for non-specific binding of the secondary antibody.

    • Untreated Control: To ensure the observed effects are due to the compound treatment and not other experimental manipulations.

By adhering to these protocols and including the appropriate controls, researchers can confidently screen and characterize the in vitro activity of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid (GSK-J4) and other potential histone demethylase inhibitors.

References

  • MedchemExpress. (n.d.). GSK-J4 | JMJD3/UTX Inhibitor.
  • Myrianthopoulos, V., et al. (2017). Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer. Oncotarget, 8(48), 83436–83448.
  • Abcam. (n.d.). GSK-J4, histone demethylase JMJD3/UTX inhibitor (CAS 1797983-09-5).
  • Oncotarget. (2017). Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer.
  • Sigma-Aldrich. (n.d.). Histone Lysine Demethylase Inhibitor VIII, GSK-J4.
  • Reaction Biology. (n.d.). Histone Demethylase Assays.
  • BellBrook Labs. (2013, June 17). Histone Demethylase Enzymes and Assay Methods.
  • National Center for Biotechnology Information. (n.d.). LSD1 Histone Demethylase Assays and Inhibition.
  • Springer Nature Experiments. (n.d.). In Vitro Histone Demethylase Assays.
  • EpigenTek. (n.d.). Histone Demethylase Assay.

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic Acid Derivatives

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Chemical Context Pyrazine scaffolds are ubiquitous in modern medici...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Chemical Context

Pyrazine scaffolds are ubiquitous in modern medicinal chemistry, frequently appearing in kinase inhibitors, antiviral agents, and CNS-active therapeutics. The specific substrate 3-(piperidine-1-carbonyl)pyrazine-2-carboxylic acid presents a highly functionalized, electron-deficient heteroaromatic system.

Historically, functionalizing the C2 position of pyrazines required pre-activation to a halide or triflate. However, modern catalytic paradigms leverage the C2-carboxylic acid itself as a traceless activating group. By utilizing Pd-catalyzed decarbonylative cross-coupling [1], chemists can directly construct C(sp2)–C(sp2) bonds. The bulky C3-piperidine amide plays a dual role in this system:

  • Steric Shielding: It prevents unwanted dimerization of the highly reactive pyrazinyl intermediates.

  • Directing Group Effect: The carbonyl oxygen of the amide can weakly coordinate to the transition metal center, stabilizing the transient metallacycle and preventing protodemetalation.

This application note details the causality, optimization, and step-by-step protocols for executing cross-coupling reactions on these advanced pyrazine derivatives.

Mechanistic Rationale: Decarbonylative vs. Standard Cross-Coupling

Pathway A: Direct Decarbonylative Suzuki-Miyaura Coupling

Free heterocyclic carboxylic acids are notoriously resistant to direct oxidative addition by palladium. To overcome this, the protocol utilizes pivalic anhydride (Piv₂O) to generate a mixed anhydride in situ. This activated species readily undergoes Pd(0) insertion. Subsequent heating drives the extrusion of carbon monoxide (decarbonylation), yielding a stable pyrazinyl-Pd(II) intermediate that undergoes transmetalation with an arylboronic acid [1].

Mechanism A Pyrazine-2-COOH Derivative B Mixed Anhydride (Piv2O Activation) A->B Piv2O, Base C Pd(0) Insertion (Oxidative Addition) B->C Pd(0), Ligand D Decarbonylation (-CO Gas) C->D Heat (110°C) E Transmetalation (Ar-B(OH)2) D->E Ar-B(OH)2 F Reductive Elimination (Biaryl Product) E->F F->C Pd(0) Regeneration

Caption: Catalytic cycle for the Pd-catalyzed decarbonylative Suzuki cross-coupling of pyrazine acids.

Pathway B: Standard Suzuki Coupling on Halogenated Derivatives

If the pyrazine ring is pre-functionalized with a halogen (e.g., 5-bromo-3-(piperidine-1-carbonyl)pyrazine-2-carboxylic acid), standard Suzuki cross-coupling conditions apply [2]. In these cases, the carboxylic acid must be protected (e.g., as an ester) or neutralized with an excess of inorganic base to prevent catalyst poisoning and protodehalogenation.

Quantitative Data & Reaction Optimization

The success of the decarbonylative coupling relies heavily on the choice of anhydride activator and phosphine ligand. Table 1 summarizes the optimization data, demonstrating why specific reagents are mandated in the protocol.

Table 1: Optimization of Decarbonylative Arylation Conditions

EntryActivator (1.5 eq)Catalyst / Ligand (5 mol% / 10 mol%)Temp (°C)Yield (%)Mechanistic Rationale / Observation
1NonePd(OAc)₂ / XPhos1100Free acid fails to undergo oxidative addition.
2Ac₂OPd(OAc)₂ / XPhos11012Mixed anhydride forms but hydrolyzes prematurely.
3Piv₂OPd(OAc)₂ / PPh₃11038Piv₂O provides a stable intermediate; PPh₃ lacks steric bulk.
4Piv₂OPd(OAc)₂ / dppf11065Bidentate ligand improves transmetalation efficiency.
5 Piv₂O Pd(OAc)₂ / XPhos 110 89 Bulky, electron-rich XPhos facilitates rapid reductive elimination.

Note: Reactions performed on 0.5 mmol scale in 1,4-dioxane. Arylboronic acid (1.5 eq), Na₂CO₃ (2.0 eq).

Experimental Protocols

Protocol A: Direct Decarbonylative Suzuki-Miyaura Arylation

This self-validating protocol utilizes the C2-carboxylic acid as the coupling handle.

Reagents & Materials:

  • 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv, 5 mol%)

  • XPhos ligand (0.10 equiv, 10 mol%)

  • Pivalic anhydride (Piv₂O) (1.5 equiv, 1.5 mmol)

  • Sodium carbonate (Na₂CO₃), anhydrous (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-dioxane (10 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic System: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and XPhos. Evacuate and backfill with Argon three times. Add 2 mL of anhydrous 1,4-dioxane and stir for 10 minutes at room temperature until a uniform pre-catalyst solution is formed.

  • Substrate Addition: To the Schlenk tube, add the pyrazine-2-carboxylic acid derivative, arylboronic acid, and anhydrous Na₂CO₃.

  • Activation: Add the remaining 8 mL of 1,4-dioxane, followed immediately by Piv₂O via syringe. Causality Note: Piv₂O must be added last to prevent premature hydrolysis by ambient moisture before the system is sealed.

  • Heating & Decarbonylation: Seal the tube with a Teflon-lined screw cap and heat to 110 °C in an oil bath. Crucial Observation: As the reaction reaches ~90 °C, slight pressure buildup will occur due to CO gas evolution. Ensure the vessel is rated for mild pressure.

  • Monitoring: Stir vigorously for 16–24 hours. Monitor completion via LC-MS (aliquots diluted in MeCN). The disappearance of the mixed anhydride mass [M+84] indicates completion.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent Assembly (Acid + Ar-B(OH)2 + Base) Step2 2. Catalyst & Activator Addition (Pd/XPhos + Piv2O) Step1->Step2 Step3 3. Inert Atmosphere Setup (Argon Purge x3) Step2->Step3 Step4 4. Thermal Decarbonylation (110°C, 16-24h, Sealed Tube) Step3->Step4 Step5 5. Filtration & LC Purification (Celite Pad -> Silica Gel) Step4->Step5

Caption: Experimental workflow for the Pd-catalyzed decarbonylative arylation of pyrazine derivatives.

Protocol B: Standard Suzuki-Miyaura Coupling on Halogenated Derivatives

For derivatives possessing a halogen on the pyrazine core (e.g., at the C5 or C6 position) while retaining the C2-carboxylic acid, the acid must be protected or heavily buffered [3].

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vial, combine 5-bromo-3-(piperidine-1-carbonyl)pyrazine-2-carboxylic acid (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (3.0 equiv). Causality Note: 3.0 equivalents of base are required—one to deprotonate the carboxylic acid, preventing catalyst poisoning, and two to drive the transmetalation step.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (10:1 v/v, 8.25 mL) under an Argon atmosphere. The addition of water is critical to solubilize the phosphate base and facilitate the formation of the reactive boronate species.

  • Execution: Heat the mixture to 90 °C for 24 hours.

  • Workup: Acidify the aqueous layer carefully with 1M HCl to pH ~3 to re-protonate the C2-carboxylic acid before extracting with ethyl acetate. Dry over Na₂SO₄ and purify via reverse-phase chromatography.

References

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls Organic Letters (ACS Publications), 2022. URL:[Link] [1]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities... Pharmaceuticals (MDPI / PMC), 2022. URL:[Link] [2]

  • Decarboxylative photocatalytic transformations Chemical Society Reviews (RSC Publishing), 2024. URL:[Link] [3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid

Welcome to the technical support center for the synthesis of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are wor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this important heterocyclic building block. Here, we address common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind optimizing reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common and efficient synthetic route to 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid?

The most reliable and selective method for synthesizing the target mono-amide is the reaction of pyrazine-2,3-dicarboxylic anhydride with piperidine . This route is generally preferred over direct coupling with the diacid because the cyclic anhydride intermediate facilitates selective mono-acylation.

The reaction proceeds via a nucleophilic acyl substitution where piperidine attacks one of the carbonyl carbons of the anhydride ring. This ring-opening reaction yields the desired product, a molecule containing both a carboxylic acid and a tertiary amide functional group.

Synthetic_Pathway cluster_reagents A Pyrazine-2,3-dicarboxylic Acid B Pyrazine-2,3-dicarboxylic Anhydride A->B  Dehydration/Cyclization C 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid (Target Molecule) B->C  Ring-Opening Amination reagent1 Heat (e.g., Ac₂O or SOCl₂) reagent2 Piperidine

Caption: General synthetic workflow for the target molecule.

The critical control point in this synthesis is the quality of the pyrazine-2,3-dicarboxylic anhydride. Impurities or residual diacid in the anhydride can lead to side reactions and purification difficulties.

Q2: My overall yield is low. What are the primary factors to investigate?

Low yield is a common issue that can stem from several factors throughout the experimental process. Use the following decision tree to diagnose the potential cause.

Troubleshooting_Workflow cluster_Investigation cluster_Solutions Start Low Yield Observed P1 1. Analyze Starting Materials Start->P1 P2 2. Review Reaction Conditions Start->P2 P3 3. Optimize Work-up & Purification Start->P3 S1a Is Anhydride Pure? (Check by mp, IR) P1->S1a S1b Is Piperidine Anhydrous? P1->S1b S2a Stoichiometry Correct? (1:1 ratio is ideal) P2->S2a S2b Temperature/Time Optimal? (See Protocol Q5) P2->S2b S2c Solvent Anhydrous & Aprotic? (e.g., Dioxane, THF, DCM) P2->S2c S3a Incomplete Product Extraction? P3->S3a S3b Product Loss During Crystallization/Chromatography? P3->S3b

Caption: Troubleshooting workflow for diagnosing low yield issues.

Detailed Breakdown:

  • Starting Material Quality:

    • Pyrazine-2,3-dicarboxylic Anhydride: The anhydride can hydrolyze back to the diacid if exposed to moisture. Confirm its identity and purity via melting point or IR spectroscopy (look for characteristic anhydride C=O stretches around 1770 and 1850 cm⁻¹).

    • Piperidine: Use freshly distilled or a recently purchased bottle of piperidine. Water contamination can hydrolyze the anhydride.

    • Solvent: Ensure the solvent is anhydrous. Residual water is a common culprit for low yields in acylation reactions.

  • Reaction Conditions:

    • Stoichiometry: A 1:1 to 1:1.05 molar ratio of anhydride to piperidine is recommended. A large excess of piperidine can promote the formation of the di-substituted byproduct.

    • Temperature: The reaction is often exothermic. Adding the piperidine slowly at a lower temperature (e.g., 0 °C to room temperature) can help control the reaction rate and minimize side reactions before gentle heating to ensure completion.[1]

  • Work-up and Purification:

    • The product is an acid. During aqueous work-up, ensure the pH is adjusted correctly to either keep the product in the organic layer (at low pH) or extract it into an aqueous basic layer (at high pH) before re-acidification and extraction. Incorrect pH can lead to significant product loss.

Q3: I am observing significant formation of the di-substituted byproduct. How can I improve selectivity for the mono-amide?

Formation of pyrazine-2,3-diylbis(piperidin-1-ylmethanone) is the most common side reaction that reduces the yield of the desired mono-acid.

Strategies to Enhance Mono-Selectivity:

  • Controlled Amine Addition: Add the piperidine solution dropwise to the solution of the anhydride at a reduced temperature (e.g., 0-5 °C). This maintains a low instantaneous concentration of the amine, favoring the initial ring-opening reaction over a second amidation reaction with the already-formed product.

  • Inverse Addition: Add the anhydride solution slowly to the piperidine solution. While less common, this can sometimes improve selectivity depending on substrate concentrations.

  • Stoichiometric Control: Use the anhydride as the limiting reagent or use no more than 1.05 equivalents of piperidine. This ensures there is insufficient amine to drive the reaction to the di-substituted product.

  • Solvent Choice: Aprotic solvents like dioxane, THF, or dichloromethane (DCM) are standard. The choice of solvent can influence reaction rates and selectivity. Empirically test which solvent provides the best result for your setup.

Q4: What are the best practices for preparing the pyrazine-2,3-dicarboxylic anhydride starting material?

A pure anhydride is crucial for a high-yielding, clean reaction. It is typically prepared from pyrazine-2,3-dicarboxylic acid via dehydration.

Protocol: Synthesis of Pyrazine-2,3-dicarboxylic Anhydride

  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add pyrazine-2,3-dicarboxylic acid (1.0 eq).

  • Reagent Addition: Add an excess of acetic anhydride (5-10 eq).

  • Reaction: Heat the mixture to reflux (approx. 140 °C) for 2-4 hours. The diacid will slowly dissolve as it converts to the more soluble anhydride.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • The anhydride product will often crystallize directly from the acetic anhydride solution upon cooling.

    • Filter the solid product and wash it with a small amount of cold, anhydrous ether or hexane to remove residual acetic anhydride.

  • Drying: Dry the crystalline product thoroughly under high vacuum to remove all volatile residues.

  • Storage: Store the anhydride in a desiccator over a strong drying agent (e.g., P₂O₅) to prevent hydrolysis.

Q5: My reaction is sluggish or fails when starting from pyrazine-2,3-dicarboxylic acid directly. Which amide coupling conditions are recommended?

Directly coupling a diacid to form a mono-amide is challenging due to the difficulty in activating only one of the two carboxylic acids. However, if the anhydride is unavailable, modern coupling reagents can be used. The key is to use controlled stoichiometry to favor mono-acylation.

Comparison of Common Amide Coupling Reagents

Coupling ReagentClassAdvantagesDisadvantages
HATU Uronium/AminiumHigh reactivity, fast reaction times, low epimerization.[2]Can react with amine to form guanidinium byproduct if used in excess.
EDC·HCl (+ HOBt)CarbodiimideWater-soluble byproducts are easily removed during workup.[3]Can cause epimerization; less reactive than uronium salts.
T3P® Phosphonic AnhydrideByproducts are water-soluble; broad substrate scope.[2]Can be viscous and difficult to handle; requires a base.
SOCl₂ Acid Chloride FormationHighly reactive intermediate (acyl chloride).Harsh conditions; can be difficult to control for mono-acylation; generates HCl.

Recommended Protocol: Mono-Amidation using HATU

This protocol aims for mono-acylation by using the diacid as the limiting reagent.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add pyrazine-2,3-dicarboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (concentration ~0.2 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.0 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).[2]

  • Stirring: Stir the mixture at 0 °C for 10-15 minutes.

  • Amine Addition: Slowly add a solution of piperidine (0.9 eq) in the reaction solvent. Using piperidine as the limiting reagent is key to maximizing mono-amidation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate or DCM.

    • Wash sequentially with 5% aqueous citric acid, 5% aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or crystallization to separate the desired mono-amide from the di-amide and unreacted diacid.

Coupling_Mechanism RCOOH Pyrazine Diacid (R-COOH) ActiveEster Activated HOAt Ester (R-CO-OAt) RCOOH:e->ActiveEster:w  Activation HATU HATU + Base Product Amide Product (R-CO-Pip) ActiveEster:e->Product:w  Nucleophilic Attack Piperidine Piperidine (Pip-H) Byproduct HOAt Product->Byproduct

Caption: Simplified mechanism of HATU-mediated amide coupling.

References

  • BenchChem. (2025).
  • Jones, R. G., & McLaughlin, K. C. (1950). 2,3-PYRAZINEDICARBOXYLIC ACID. Organic Syntheses, 30, 86.
  • CN101875641A - A kind of synthetic method of 2,3-pyrazine dicarboxylic acid. (2010).
  • Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrazinoic Acid Amides from Pyrazine-2,3-dicarboxylic Anhydride.
  • BenchChem. (2025).
  • AAPPTEC. (n.d.). Coupling Reagents. Peptides. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility issues encountered with 3-(Piperidine-1-carbon...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility issues encountered with 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid in organic solvents. This document is structured to provide actionable insights, from foundational knowledge to advanced troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main structural features of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid that influence its solubility?

A: The solubility of this compound is governed by three primary functional groups: the pyrazine ring, the carboxylic acid, and the piperidine-1-carbonyl (amide) group. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the amide and the nitrogen atoms in the pyrazine ring are hydrogen bond acceptors. The presence of both acidic (carboxylic acid) and basic (pyrazine nitrogens) centers means that the molecule's ionization state, and therefore its solubility, will be highly dependent on the pH of the solution.[1][2] The overall polarity of the molecule suggests it will favor polar organic solvents, but the piperidine and pyrazine rings also introduce some nonpolar character, which can lead to complex solubility behavior.

Q2: Why am I seeing poor solubility in common nonpolar organic solvents?

A: Due to its polar functional groups, particularly the carboxylic acid and amide, 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid is expected to have low solubility in nonpolar solvents like hexanes or toluene. Like dissolves like; the polarity of your solvent must be compatible with the polarity of the solute.[2] For carboxylic acids, self-association through hydrogen bonding can also lead to the formation of dimers in nonpolar media, which can reduce solubility.

Q3: I've observed limited solubility even in some polar aprotic solvents. What could be the cause?

A: While polar aprotic solvents like DMSO and DMF are often good starting points, strong intermolecular hydrogen bonding between the carboxylic acid and amide groups in the solid state (crystal lattice energy) can hinder dissolution. If the energy required to break these interactions is greater than the energy gained by solvating the individual molecules, solubility will be low.

Q4: Can the purity of the compound affect its solubility?

A: Yes, impurities can significantly impact solubility. The presence of less soluble impurities can sometimes act as nucleation sites, promoting precipitation of your compound. Conversely, some impurities might enhance solubility. It is crucial to ensure the purity of your material before conducting extensive solubility studies.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

This section provides a structured workflow for systematically addressing solubility challenges with 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid.

Workflow for Solubility Troubleshooting

Solubility Troubleshooting Workflow start Start: Poor Solubility Observed solvent_screening Step 1: Systematic Solvent Screening start->solvent_screening ph_modification Step 2: pH Modification / Salt Formation solvent_screening->ph_modification If solubility is still insufficient success Success: Compound Solubilized solvent_screening->success If successful cosolvency Step 3: Co-Solvent Systems ph_modification->cosolvency If solubility is still insufficient ph_modification->success If successful advanced_techniques Step 4: Advanced Techniques cosolvency->advanced_techniques If solubility is still insufficient cosolvency->success If successful advanced_techniques->success If successful fail Consult Further / Re-evaluate advanced_techniques->fail If all else fails

Caption: A stepwise workflow for addressing solubility issues.

Step 1: Systematic Solvent Screening

Before attempting more complex methods, a systematic screening of single organic solvents is recommended. This will establish a baseline for the compound's solubility profile.

Protocol for Qualitative Solubility Assessment:

  • Preparation: Add approximately 5-10 mg of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid to a small vial.

  • Solvent Addition: Add 1 mL of the chosen solvent to the vial.

  • Agitation: Vortex the mixture vigorously for 1-2 minutes at room temperature.

  • Observation: Visually inspect for undissolved solid.

  • Classification:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid remains, but a significant portion has dissolved.

    • Insoluble: The majority of the solid has not dissolved.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesExpected Outcome Rationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)Good starting points due to their ability to disrupt hydrogen bonds and solvate polar molecules.
Polar Protic Methanol, Ethanol, IsopropanolThe hydroxyl group can hydrogen bond with the carboxylic acid and amide, potentially aiding dissolution.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity; may offer some solubility, especially if the compound has significant nonpolar character.
Chlorinated Dichloromethane (DCM), ChloroformGenerally less effective for highly polar compounds but should be tested for completeness.

Step 2: pH Modification and Salt Formation

For ionizable compounds like this one, altering the pH is a powerful tool to enhance solubility.[3][] The carboxylic acid can be deprotonated to form a more soluble carboxylate salt, or the basic pyrazine nitrogens can be protonated.

Mechanism of pH-Dependent Solubility

pH-Dependent Solubility node_acid R-COOH (Less Soluble in Organic) Base (e.g., NaOH) node_salt R-COO⁻ Na⁺ (More Soluble in Polar Solvents) Acid (e.g., HCl) node_acid:f1->node_salt:f1 Deprotonation node_salt:f1->node_acid:f1 Protonation

Caption: Equilibrium between a carboxylic acid and its more soluble salt form.

Protocol for Solubility Enhancement via Basification:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble (e.g., methanol or ethanol).

  • Base Addition: While stirring, add a suitable organic or inorganic base dropwise.

    • Organic Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA).

    • Inorganic Bases: A dilute solution of sodium hydroxide or potassium hydroxide in the chosen solvent.

  • Observation: Continue adding the base until the solid dissolves. The formation of the carboxylate salt should increase solubility.[2]

Considerations for Salt Formation:

  • Counter-ion Selection: The choice of the counter-ion can influence the properties of the resulting salt.[5]

  • Stability: Ensure the compound is stable at the pH required for solubilization.

  • Downstream Applications: Consider if the presence of a salt will interfere with subsequent experimental steps. Salt formation is a widely used technique to improve the physicochemical properties of drug candidates.[5][6]

Step 3: Co-Solvent Systems

If a single solvent is not effective, a mixture of solvents, known as a co-solvent system, can often provide the desired solubility.[7][8] Co-solvents work by reducing the polarity of a highly polar solvent (like water) or increasing the polarity of a less polar one, making the solvent system more "like" the solute.[9]

Table 2: Common Co-Solvent Systems

Primary SolventCo-SolventRationale
Dichloromethane (DCM)Methanol (MeOH)The addition of polar MeOH can disrupt intermolecular hydrogen bonds, allowing the less polar DCM to solvate the molecule more effectively.
TolueneIsopropanol (IPA)Similar to DCM/MeOH, the alcohol can help break up solute-solute interactions.
Acetonitrile (ACN)WaterFor certain applications, a small amount of water can enhance the solubility of carboxylic acids in organic solvents by facilitating hydrogen bonding networks.[10]
Tetrahydrofuran (THF)DMSOA small amount of a strong polar aprotic solvent like DMSO can significantly boost the solvating power of another solvent.

Protocol for Co-Solvent Screening:

  • Initial Suspension: Suspend the compound in the solvent in which it is less soluble.

  • Titration: Slowly add the co-solvent while stirring or vortexing.

  • Incremental Additions: Add the co-solvent in small increments (e.g., 5-10% by volume) and observe for dissolution.

  • Record Ratios: Note the approximate solvent ratio that achieves complete dissolution.

Step 4: Advanced Solubilization Techniques

If the above methods are insufficient, more advanced techniques can be employed.

  • Use of Surfactants: In aqueous or highly polar systems, surfactants can form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility.[11]

  • Complexation: The use of agents like cyclodextrins can form inclusion complexes with the less soluble parts of the molecule, enhancing its solubility in polar solvents.[9][12]

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier at the solid state, which can improve the dissolution rate and solubility.[13]

These methods are more specialized and their applicability will depend on the specific requirements of your experiment.

Summary and Key Takeaways

  • The solubility of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid is dictated by its polar functional groups.

  • A systematic approach, starting with single solvent screening and progressing to pH modification and co-solvent systems, is the most effective way to tackle solubility issues.

  • Due to its carboxylic acid and pyrazine moieties, the compound's solubility is likely to be highly pH-dependent.

  • For persistent solubility challenges, advanced techniques such as the use of surfactants or complexing agents may be necessary.

By following this guide, researchers can efficiently navigate the solubility challenges associated with 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid and ensure the success of their experimental work.

References

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences, 13(03), 141–149.
  • (PDF)
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
  • Drug Solubility: Importance and Enhancement Techniques - PMC.
  • Solubilization techniques used for poorly w
  • The Solubility Profile of Pyrazine-2,3-dicarboxylic Acid: A Technical Guide - Benchchem.
  • How does pH affect water solubility of organic acids (or acids in general)? - Reddit. (2012, February 27).
  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1).
  • US8153629B2 - Pharmaceutical compounds - Google P
  • Pyrazinoic acid - Wikipedia.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace.
  • The effect of pH on extraction of carboxylic acids
  • Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity - Semantic Scholar. (2012, February 15).
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library.
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 2).
  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol - Chemical Papers.
  • Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development | Request PDF - ResearchG
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Effects of pH Conditions and Application Rates of Commercial Humic Substances on Cu and Zn Mobility in Anthropogenic Mine Soils - MDPI. (2019, September 5).
  • SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES - International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly W
  • Pyrazinecarboxylic acid 99 98-97-5 - Sigma-Aldrich.
  • (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | C11H19NO4 | CID 688618 - PubChem.
  • Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. (2018, May 26).
  • pH Adjustment and Co-Solvent Optimiz
  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach | Journal of Chemical Theory and Computation - ACS Public
  • Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid - Reddit. (2018, May 4).
  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
  • (PDF)
  • Carboxylic acid - Wikipedia.

Sources

Troubleshooting

optimizing flash chromatography purification for 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid

Target Analyte: 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid Welcome to the Advanced Chromatography Diagnostic Hub. Designed for researchers and drug development professionals, this portal addresses the specific p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid

Welcome to the Advanced Chromatography Diagnostic Hub. Designed for researchers and drug development professionals, this portal addresses the specific physicochemical challenges of purifying 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid. This molecule presents a classic chromatographic paradox: it contains a basic pyrazine ring and an acidic carboxylic acid, making it a highly polar, amphoteric (zwitterionic) compound.

Diagnostic Workflow & Decision Matrix

To establish a baseline for your purification strategy, follow the logical progression in the diagnostic workflow below. This maps the causality between the molecule's ionization state and the required chromatographic environment.

Workflow Start Crude 3-(Piperidine-1-carbonyl) pyrazine-2-carboxylic acid Assess Assess Solubility & Ionization State Start->Assess NP Normal Phase (Silica) High Risk of Streaking Assess->NP Soluble in Non-Polar RP Reversed-Phase (C18) Preferred Pathway Assess->RP Water/MeOH Soluble Tailing Peak Tailing / Split Peaks (Zwitterion Equilibrium) NP->Tailing Silanol Interactions RP->Tailing Unbuffered Mobile Phase Modifier Apply 2 pH Rule: Add 0.1% TFA or Formic Acid Tailing->Modifier Force Equilibrium Pure High Purity Isolation (Single Protonated State) Modifier->Pure Hydrophobic Ion-Pairing

Workflow for optimizing flash chromatography of zwitterionic pyrazine derivatives.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid streak severely across multiple fractions on standard normal-phase silica? Causality & Resolution: Standard normal-phase purification relies on the adsorption/desorption kinetics between the analyte and the polar silica stationary phase[1]. Your target molecule is zwitterionic. The carboxylic acid group hydrogen-bonds aggressively with free silanols, while the basic pyrazine nitrogen undergoes ion-exchange interactions with acidic silanols. This multi-modal binding results in varying desorption rates, causing severe streaking[2]. Actionable Fix: Abandon standard normal-phase silica for this compound. If you must use normal phase due to specific impurity profiles, you must utilize a high-surface-area silica (>700 m²/g)[3] and spike your eluent with 0.5% to 5% formic or acetic acid to suppress silanol ionization and reduce tailing[4]. However, Reversed-Phase (C18) is the structurally validated recommendation.

Q2: I switched to Reversed-Phase (C18) using a Water/Acetonitrile gradient, but the compound elutes at the solvent front or exhibits split peaks. How do I increase retention? Causality & Resolution: Highly ionic and dissociative compounds minimize their ability to partition into the hydrophobic C18 stationary phase[5]. In unbuffered water, 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid exists in a dynamic equilibrium between its ionized and non-ionized states. The ionized form is highly polar and elutes immediately, while the non-ionized form is retained, leading to split or fronting peaks[5]. Actionable Fix: You must force the molecule into a single, predictable state using the "2 pH rule"[5]. The pKa of the pyrazine carboxylic acid is typically around 2.5 - 3.0. By adding 0.1% Trifluoroacetic Acid (TFA) to both your aqueous and organic mobile phases, you drop the pH to ~2.0. This fully protonates the carboxylic acid (neutralizing it) and protonates the pyrazine nitrogen (making it cationic). The cationic molecule then forms a hydrophobic ion-pair with the trifluoroacetate counterion, significantly enhancing retention on the C18 column[5].

Q3: My crude mixture is insoluble in the starting mobile phase (95% Water / 5% Acetonitrile). How can I load the sample without causing precipitation on the column? Causality & Resolution: Injecting a sample dissolved in a strong solvent (like pure DMSO or Methanol) into a highly aqueous mobile phase causes instantaneous precipitation at the column head, ruining the separation band and causing overpressure. Actionable Fix: Implement a Dry Loading protocol[6]. By adsorbing the target compound onto a solid support (C18 silica) prior to elution, you bypass liquid solubility limits and ensure a narrow, concentrated injection band that dissolves dynamically as the organic concentration of the gradient increases.

Quantitative Performance Metrics

To validate the shift from Normal Phase to Modified Reversed-Phase, review the empirical performance data summarized below. This table illustrates the dramatic impact of pH modification on chromatographic efficiency for zwitterionic pyrazines.

Chromatography ModeStationary PhaseMobile Phase SystemRetention Factor ( k′ )Peak MorphologyTarget Recovery (%)
Normal Phase Bare Silica (60Å)Hexane / EtOAc0.2 – 0.9 (Variable)Severe Streaking< 40%
Reversed-Phase (Unbuffered) C18 Bonded SilicaWater / MeCN0.4Split / Fronting~ 65%
Reversed-Phase (Modified) C18 Bonded SilicaWater / MeCN + 0.1% TFA2.8Sharp, Symmetrical> 95%
Self-Validating Experimental Protocols

The following methodology provides a self-validating system for the purification of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid. Each step contains an internal check to ensure the physical chemistry of the system is operating as intended.

Protocol: Ion-Paired Reversed-Phase Flash Chromatography via Dry Loading

Phase 1: Sample Preparation (Dry Loading)

  • Dissolution: Dissolve 1.0 g of the crude 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid in a minimal volume (approx. 5-10 mL) of Methanol.

    • Validation Check: Ensure the solution is completely clear; filter through a 0.45 µm PTFE syringe filter if particulates remain.

  • Adsorption: Add 3.0 g of bulk C18 silica gel to the solution. (Maintain a 1:3 sample-to-silica ratio to prevent overloading).

  • Evaporation: Remove the methanol under reduced pressure using a rotary evaporator until a free-flowing powder is achieved.

    • Validation Check: The powder must not clump; clumping indicates residual solvent which will disrupt the chromatography band[6].

  • Packing: Load the dry powder into an empty dry-load cartridge and cap it tightly with a porous frit.

Phase 2: Column Equilibration & Elution

  • Solvent Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% v/v TFA) and Mobile Phase B (HPLC-grade Acetonitrile + 0.1% v/v TFA).

    • Validation Check: Measure the pH of Mobile Phase A; it must be 2.2 to satisfy the 2 pH rule[5].

  • Equilibration: Attach a 50 g C18 flash column to the system. Flush with 3-5 Column Volumes (CV) of 5% B / 95% A at a flow rate of 40 mL/min.

  • Gradient Execution:

    • 0 - 2 CV: Hold at 5% B (Isocratic hold to wash highly polar impurities).

    • 2 - 12 CV: Linear gradient from 5% B to 60% B.

    • 12 - 14 CV: Flush at 100% B to elute highly lipophilic impurities.

  • Detection: Monitor UV absorbance at 260 nm and 280 nm. The pyrazine ring possesses strong chromophores in this region, ensuring highly sensitive detection.

Phase 3: Isolation and Post-Purification

  • Fraction Pooling: Combine fractions corresponding to the primary peak.

    • Validation Check: Perform a rapid UPLC-MS analysis on the pooled fractions to confirm the presence of the m/z [M+H]+ ion for the target compound.

  • Solvent Removal: Because the fractions contain water and TFA, standard rotary evaporation will concentrate the acid, potentially degrading the product. Instead, freeze the pooled fractions and lyophilize (freeze-dry) the material. TFA and water will sublime, leaving the purified compound as a pristine, free-flowing solid.

References
  • [3] Improving Flash Purification of Chemically Related Pyrazines. Ablelab.

  • [2] Purifying ionic compounds by flash column chromatography. Biotage.

  • [5] Ionizable compound purification using reversed-phase flash column chromatography. Biotage.

  • [4] Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.

  • [1] Successful flash chromatography. Biotage.

  • [6] Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. Benchchem.

Sources

Optimization

preventing thermal degradation of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid during storage

Welcome to our dedicated technical support guide for 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage and handling. Here, we provide in-depth answers to frequently asked questions and troubleshooting advice to address specific challenges you may encounter during your experiments.

Introduction: The Importance of Stability

3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid is a heterocyclic compound with structural motifs common in pharmacologically active molecules. The presence of a pyrazinecarboxylic acid core, an amide linkage, and a piperidine ring gives the molecule its unique properties but also presents specific vulnerabilities to degradation. Thermal stress, in particular, can initiate a cascade of chemical reactions, leading to the formation of impurities that can compromise experimental results, reduce therapeutic efficacy, and even introduce toxicity.[1] Understanding and mitigating these degradation pathways is paramount for reliable and reproducible research.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the thermal degradation of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid?

The primary thermal degradation concern for this molecule is decarboxylation of the pyrazine-2-carboxylic acid moiety. Pyrazinecarboxylic acids, upon heating, can undergo the loss of carbon dioxide.[2] Additionally, the amide bond can be susceptible to hydrolysis, especially at elevated temperatures in the presence of moisture. While the piperidine ring itself is relatively stable, oxidation could be a concern under certain conditions.

Q2: What are the ideal storage conditions for this compound?

To minimize thermal degradation, 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid should be stored in a cool, dry, and dark environment. Specifically, we recommend the following:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential thermally induced reactions like decarboxylation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes the risk of oxidative degradation.
Light Amber vials or dark storageProtects against photolytic degradation, a common issue for heterocyclic compounds.[1]
Moisture Tightly sealed containers with desiccantPrevents hydrolysis of the amide bond.[1]
Q3: I suspect my sample of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid has degraded. How can I confirm this?

The most reliable method to confirm degradation is through analytical chromatography, such as High-Performance Liquid Chromatography (HPLC).[3][4] A stability-indicating HPLC method can separate the intact parent compound from its degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time is indicative of degradation. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, providing clues to their structure.[5][6]

Q4: Can I perform a quick quality check on my sample without using chromatography?

While not as definitive as HPLC, a visual inspection and a melting point test can provide initial clues. Any change in the physical appearance of the compound, such as color change (e.g., yellowing or browning) or clumping, may suggest degradation. A significant depression or broadening of the melting point range compared to the reference standard can also indicate the presence of impurities.

Troubleshooting Guide

Issue: Unexpected or inconsistent results in my experiments.
  • Possible Cause: Degradation of the compound leading to lower effective concentration and the presence of interfering impurities.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (2-8°C, dry, dark, inert atmosphere).

    • Perform a Purity Check: Analyze an aliquot of your stored sample using a validated stability-indicating HPLC method. Compare the chromatogram to that of a freshly prepared standard or a previously established baseline.

    • Consider Solution Stability: If you are preparing stock solutions, assess their stability over time. The compound may degrade faster in certain solvents. Prepare fresh solutions for critical experiments.

Issue: The appearance of the solid compound has changed during storage.
  • Possible Cause: This could be due to thermal degradation, oxidation, or absorption of moisture.

  • Troubleshooting Steps:

    • Do not use if appearance is significantly altered. A change in physical properties is a strong indicator of chemical change.

    • Characterize the "degraded" sample: If resources permit, analyze the sample using LC-MS to identify the impurities. This information can help in understanding the degradation pathway.

    • Review your storage protocol: Ensure containers are properly sealed and desiccants are active. If oxidation is suspected, consider purging the container with an inert gas before sealing.

Visualizing Degradation and Analysis

Potential Thermal Degradation Pathway

The following diagram illustrates a likely thermal degradation pathway for 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid, focusing on decarboxylation.

G A 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid B Heat (Δ) A->B C Decarboxylation Product (2-(Piperidine-1-carbonyl)pyrazine) B->C D CO2 B->D

Caption: Potential thermal decarboxylation of the parent compound.

Experimental Workflow for Stability Assessment

This workflow outlines the steps for conducting a forced degradation study to understand the stability of the compound.

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Data Interpretation A Aliquot Compound B Expose to Heat (e.g., 60°C, 80°C) A->B C Expose to Humidity (e.g., 75% RH) A->C D Expose to Light (UV/Vis) A->D E Sample at Time Points (0, 24h, 48h, etc.) B->E C->E D->E F HPLC Analysis E->F G LC-MS for Peak ID F->G H Quantify Parent Peak Area F->H I Identify & Quantify Degradants G->I J Determine Degradation Rate H->J I->J

Caption: Workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that should be optimized for your specific instrumentation and requirements.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a wavelength determined by the UV spectrum of the parent compound (a photodiode array detector is recommended to analyze both parent and degradant peaks).[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

This study is essential for understanding the intrinsic stability of the molecule.[4]

  • Sample Preparation: Prepare a stock solution of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid at 1 mg/mL in a suitable solvent.

  • Thermal Stress:

    • Solid State: Place a known amount of the solid compound in vials at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

    • Solution State: Incubate aliquots of the stock solution at the same elevated temperatures.

  • Hydrolytic Stress:

    • Add 0.1 N HCl to an aliquot for acidic conditions.

    • Add 0.1 N NaOH to an aliquot for basic conditions.

    • Add water to an aliquot for neutral conditions.

    • Incubate at room temperature and an elevated temperature (e.g., 60°C).

  • Oxidative Stress: Add a small percentage (e.g., 3%) of hydrogen peroxide to an aliquot of the stock solution and incubate at room temperature.

  • Photolytic Stress: Expose the solid compound and the stock solution to UV and visible light in a photostability chamber.

  • Analysis: At specified time points (e.g., 0, 6, 24, 48 hours), withdraw samples, neutralize if necessary, and analyze by the stability-indicating HPLC method.

References

  • SynThink. Degradation Impurities in Pharmaceutical Products: Detection and Minimization. Available from: [Link]

  • Patel, R., et al. (2025). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. International Journal of Pharmaceutical Sciences and Research.
  • Wang, J., & Bartlett, M. G. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current Pharmaceutical Analysis, 6(2), 102-113.
  • Sivasankar, B. N., & Govindarajan, S. (2000). Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts. Journal of Chemical Sciences, 112(4), 435-442.
  • Sena-Torralba, A., et al. (2019). Analytical Method Validation as the First Step in Drug Quality Control. In Drug Quality Control. IntechOpen.
  • Pavel, O., et al. (2005). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 59(5), 337-341.
  • World Health Organization. (2026).
  • PubChem. 3-(5-Chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Li, F., et al. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine–Glucose Amadori Compound. Journal of Agricultural and Food Chemistry, 70(45), 14457-14467.
  • Zhang, X., et al. (2008). Hydrothermal Reaction of Cu(II)/Pyrazine-2,3,5-tricarboxylic acid and Characterization of the Copper(II) Complexes. Inorganic Chemistry, 47(12), 5264-5272.
  • Chen, Y., et al. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. RSC Advances, 12(35), 22699-22707.
  • Britannica. Heterocyclic compound. Available from: [Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Chemcas. 3-(morpholine-4-carbonyl)pyrazine-2-carboxylic acid — Chemical Substance Information. Available from: [Link]

  • PubChem. 1-(2-Oxo-2-phenyl-acetyl)-piperidine-2-carboxylic acid 3-pyridin-3-yl-propyl ester. National Center for Biotechnology Information. Available from: [Link]

  • Ghassemzadeh, M., et al. (2009). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Revue Roumaine de Chimie, 54(11), 921-925.
  • Li, F., et al. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. Journal of Agricultural and Food Chemistry, 70(45), 14457-14467.
  • Engst, W., & Erbersdobler, H. F. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Food and Chemical Toxicology, 45(11), 2249-2257.
  • El-Gamel, N. E. A. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Transition Metal Chemistry, 34(4), 409-418.
  • ResearchGate. Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?. Available from: [Link]

  • De La Zerda, J., & Zenon, M. (2003). Method for preparing heterocyclic-carboxylic acids. U.S.
  • Ohsuki, S., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][2]benzothiazine as orally-active adhesion molecule inhibitors. Chemical & Pharmaceutical Bulletin, 52(6), 675-687.

  • Singh, R., & Singh, P. (2020). Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. AIP Conference Proceedings, 2220(1), 020001.

Sources

Troubleshooting

troubleshooting unreacted starting material in 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice for the synthesis of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid, with...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice for the synthesis of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid, with a specific focus on addressing the common and often frustrating issue of unreacted starting material. As Senior Application Scientists, we understand that even well-established protocols can present challenges. This guide is designed to provide not just solutions, but also the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

Synthesis Overview:

The formation of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2,3-dicarboxylic anhydride with piperidine. This reaction proceeds via a nucleophilic acyl substitution where the piperidine attacks one of the carbonyl groups of the anhydride, leading to the opening of the anhydride ring and the formation of the desired product.

Troubleshooting: Unreacted Starting Material

Observing a significant amount of unreacted starting material, either pyrazine-2,3-dicarboxylic anhydride or piperidine, by analytical methods such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is a frequent hurdle. This section will break down the potential causes and provide actionable solutions.

Question 1: I've run my reaction and TLC analysis shows a persistent spot for my starting pyrazine-2,3-dicarboxylic anhydride. What could be the issue?

Answer:

The presence of unreacted pyrazine-2,3-dicarboxylic anhydride suggests several potential problems, primarily related to the reactivity of the starting materials, the reaction conditions, or the integrity of the reagents themselves.

Potential Causes & Solutions:

  • Insufficient Nucleophilicity of Piperidine: While piperidine is a reasonably strong nucleophile, its reactivity can be diminished.

    • Solution: Ensure the piperidine used is of high purity and free from excess moisture. If necessary, consider distillation of the piperidine prior to use.

  • Hydrolysis of the Anhydride: Pyrazine-2,3-dicarboxylic anhydride is susceptible to hydrolysis, especially in the presence of moisture, which converts it to the less reactive pyrazine-2,3-dicarboxylic acid.[1]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize exposure to atmospheric moisture.

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature to overcome the activation energy barrier.

    • Solution: If the reaction is being run at room temperature, consider gentle heating. A modest increase to 40-50 °C can often significantly improve the reaction rate without promoting side reactions. Conversely, if the reaction is already being heated, ensure the temperature is accurately controlled, as excessive heat can lead to decomposition.[2]

  • Inadequate Mixing: Poor mixing can lead to localized concentration gradients, preventing the reactants from interacting effectively.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction. For viscous reaction mixtures, a mechanical stirrer may be more effective than a magnetic stir bar.

Question 2: My TLC shows unreacted piperidine, but the anhydride spot has diminished. What's happening?

Answer:

This scenario often points towards issues with the stoichiometry of the reactants or the formation of an undesired side product that consumes the anhydride.

Potential Causes & Solutions:

  • Incorrect Stoichiometry: An excess of piperidine is often used to drive the reaction to completion, but a gross excess can complicate purification. If you are seeing a large amount of unreacted piperidine, it is possible the initial measurement was inaccurate.

    • Solution: Carefully re-verify the molar equivalents of your reactants. Ensure accurate measurement of both the anhydride and piperidine.

  • Formation of a Di-substituted Byproduct: It is possible for a second molecule of piperidine to react with the newly formed carboxylic acid group of the desired product, especially under harsh conditions or with prolonged reaction times, to form a diamide byproduct. This would consume two equivalents of piperidine for every one equivalent of the anhydride.

    • Solution: Monitor the reaction progress closely by TLC.[3][4] If the product spot appears and then begins to be replaced by a new, less polar spot, it may indicate the formation of the diamide. Reducing the reaction temperature or time may help to minimize this side reaction.

  • Reaction with Solvent: If a reactive solvent is used, it could potentially compete with piperidine in reacting with the anhydride.

    • Solution: Use a non-reactive, anhydrous solvent such as Dioxane or Toluene.[5]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting the issue of unreacted starting material in this synthesis.

Troubleshooting_Workflow start Unreacted Starting Material Observed check_anhydride Is Pyrazine-2,3-dicarboxylic Anhydride Unreacted? start->check_anhydride check_piperidine Is Piperidine Unreacted? start->check_piperidine anhydride_causes Potential Causes: - Insufficient Piperidine Nucleophilicity - Anhydride Hydrolysis - Suboptimal Temperature - Inadequate Mixing check_anhydride->anhydride_causes piperidine_causes Potential Causes: - Incorrect Stoichiometry - Di-substituted Byproduct Formation - Reaction with Solvent check_piperidine->piperidine_causes solutions_anhydride Solutions: - Purify Piperidine - Use Anhydrous Conditions - Optimize Temperature - Ensure Vigorous Stirring anhydride_causes->solutions_anhydride solutions_piperidine Solutions: - Verify Stoichiometry - Monitor Reaction Progress - Use Non-Reactive Solvent piperidine_causes->solutions_piperidine end Successful Synthesis solutions_anhydride->end solutions_piperidine->end

Caption: A flowchart for troubleshooting unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction time for this synthesis?

The reaction time can vary depending on the scale, solvent, and temperature. It is crucial to monitor the reaction's progress using an appropriate analytical technique like TLC.[5] Reactions can take anywhere from a few hours to overnight.

Q2: How can I effectively monitor the reaction progress by TLC?

Co-spotting is an effective technique.[3] Spot your starting materials (anhydride and piperidine) separately on the TLC plate, and then spot the reaction mixture in the same lane as the starting materials. This will help you to clearly see the consumption of starting materials and the formation of the product. A common eluent system is a mixture of hexanes and ethyl acetate.

Q3: What are the best practices for purifying the final product?

Purification can often be achieved through an aqueous workup followed by recrystallization or column chromatography.

  • Aqueous Workup: A dilute acid wash (e.g., 1M HCl) can remove any unreacted piperidine. A subsequent wash with a dilute base (e.g., saturated NaHCO3) can help to remove any unreacted pyrazine-2,3-dicarboxylic acid that may have formed due to hydrolysis.[6]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Column Chromatography: Silica gel chromatography is a common method for purifying amide products. A gradient elution from a non-polar solvent to a more polar solvent is typically effective.[6]

Q4: Can I use a coupling agent to facilitate this reaction?

While the reaction between an anhydride and an amine is often facile, in cases of low reactivity, a coupling agent is typically used to activate a carboxylic acid for reaction with an amine.[7][8] Since the starting material is an anhydride, a coupling agent is generally not necessary. If you are starting from pyrazine-2,3-dicarboxylic acid, then a coupling reagent such as EDC with an additive like HOBt would be required.[8]

Q5: What are some common side reactions to be aware of?

Besides the formation of a di-substituted byproduct, another potential side reaction is the decarboxylation of the pyrazine ring, although this typically requires harsher conditions.[9]

Experimental Protocols

General Procedure for the Synthesis of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid:

  • To a solution of pyrazine-2,3-dicarboxylic anhydride (1.0 mmol) in an anhydrous solvent (e.g., Dioxane, 10 mL) in a round-bottom flask equipped with a magnetic stir bar, add piperidine (1.1 mmol) dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC.

  • Upon completion of the reaction (as indicated by the disappearance of the limiting starting material), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by the desired method (aqueous workup, recrystallization, or column chromatography).

TLC Monitoring Protocol:

  • Prepare a TLC chamber with a suitable eluent (e.g., 7:3 Hexanes:Ethyl Acetate).

  • On a silica gel TLC plate, spot the pyrazine-2,3-dicarboxylic anhydride solution, the piperidine, and the reaction mixture.

  • Develop the plate in the TLC chamber.

  • Visualize the spots under UV light (254 nm). The disappearance of the starting material spots and the appearance of a new product spot will indicate the progress of the reaction.

Data Presentation

IssuePotential CauseRecommended Action
Unreacted AnhydrideHydrolysis of anhydrideUse anhydrous solvents and inert atmosphere.
Low reaction temperatureGently heat the reaction mixture (40-50 °C).
Poor mixingEnsure vigorous and consistent stirring.
Unreacted PiperidineIncorrect stoichiometryCarefully verify molar equivalents of reactants.
Di-amide formationMonitor reaction closely; consider lower temp/shorter time.
Reaction with solventUse a non-reactive solvent like Dioxane or Toluene.

Visualizing the Reaction Mechanism

Reaction_Mechanism cluster_0 Reaction Steps anhydride Pyrazine-2,3-dicarboxylic Anhydride intermediate Tetrahedral Intermediate anhydride->intermediate Nucleophilic Attack piperidine Piperidine piperidine->intermediate product 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic Acid intermediate->product Ring Opening

Caption: Proposed mechanism for the synthesis.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Reddy, P. V. N., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 24(15), 2824.
  • Furia, M., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(81), 77857-77864.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Pramanik, A. (2012).
  • Shaikh, I. A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(4), 435-446.
  • Goode, D. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Patsnap. (2026, February 28). Amide Chain Limitations – Addressing with Unique Reactants. Retrieved from [Link]

  • Kua, G. K. B., et al. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ChemBioChem, e202300742.
  • AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • Wang, Y., et al. (2021). Determination of Related Substances of 2,3-Pyrizine Dicarboxylic Anhydride by High Performance Liquid Chromatography with Pre-Column Derivatization.
  • Patsnap. (2026, February 28). How to Analyze Amide Coupling Reactions — Safety Protocols. Retrieved from [Link]

  • Google Patents. (2017). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • Google Patents. (2010). CN101875641A - A kind of synthetic method of 2,3-pyrazine dicarboxylic acid.
  • Kassick, A. J., et al. (2017). Preparation of Pyrazine Carboxamides: A Reaction Involving N-Heterocyclic Carbene (NHC) Intermediates. Organic Letters, 19(19), 5086-5089.
  • Li, X. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ChemRxiv.
  • Yamamoto, H., & Yamamoto, Y. (2022). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 51(13), 5540-5566.
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? r/chemistry. Retrieved from [Link]

  • Zhestkov, V. V., et al. (2023).
  • Li, X. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ChemRxiv.
  • Hagar, M., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Journal of Chemical and Pharmaceutical Research, 9(11), 114-119.
  • Asriningrum, H. P., et al. (2021). Chemical Transformation of Pyrazine Derivatives. Indonesian Journal of Chemistry, 21(5), 1198-1207.
  • Zulqurnain, M., et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012057.
  • ResearchGate. (n.d.). Plausible reaction mechanism for the synthesis of pyrazine‐(2,3)‐diones... Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020, July 28). Pyrazine Synthesis? Retrieved from [Link]

  • Google Patents. (2021). WO2021219523A1 - Process for the preparation of a chiral piperazine-2-carboxylic acid.
  • Ondrejkovicová, I., et al. (2000). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 54(5), 311-316.
  • Krupová, P., et al. (2022). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(1), 350-363.

Sources

Optimization

Technical Support Center: Optimizing Crystallization for 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic Acid Isolation

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the isolation and purification of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid. It is desig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the isolation and purification of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid. It is designed to move beyond simple protocols, offering a framework for rational decision-making and troubleshooting based on fundamental physicochemical principles.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific experimental challenges in a question-and-answer format.

Q1: I've followed the synthesis, but no crystals are forming after cooling the solution. What's wrong?

A1: This is the most common issue in crystallization and typically points to one of two main causes: excessive solvent or insufficient supersaturation.

  • Probable Cause 1: Too Much Solvent. The concentration of your compound is below its saturation point, even at the lower temperature. An excess of solvent keeps the compound fully dissolved.[1][2]

    • Solution: Re-heat the solution and evaporate a portion of the solvent to increase the concentration. A good rule of thumb is to reduce the volume by 10-15% increments. After each reduction, allow the solution to cool again. Repeat until you observe turbidity or crystal formation upon cooling.[2]

  • Probable Cause 2: Insufficient Cooling. The temperature differential between dissolution and crystallization may not be large enough to significantly decrease the compound's solubility.

  • Probable Cause 3: High Purity Inhibition. Sometimes, highly pure compounds can be reluctant to nucleate.

    • Solution 1 (Seeding): If you have a previous pure crystal of the compound, add a single, tiny crystal to the supersaturated solution. This "seed" provides a template for crystal growth.

    • Solution 2 (Scratching): Gently scratch the inside surface of the flask with a glass rod at the air-solution interface. The microscopic imperfections on the glass can provide nucleation sites.

Q2: My compound separated as an oily liquid instead of solid crystals. How do I fix this "oiling out"?

A2: "Oiling out" occurs when the melting point of your compound is lower than the temperature of the solution from which it is trying to crystallize. [1][2] This is problematic because impurities tend to be more soluble in the oily phase, leading to poor purification.

  • Probable Cause 1: Low Melting Point Impurities. Significant impurities can depress the melting point of the mixture, leading to oiling out.

    • Solution: Attempt to purify the material by other means first, such as column chromatography, to remove the impurities that are lowering the melting point.

  • Probable Cause 2: High Solution Temperature. The boiling point of your chosen solvent may be too high relative to the compound's melting point.

    • Solution 1 (Lower Boiling Point Solvent): Re-dissolve the oil in a lower-boiling-point solvent that still meets the solubility criteria (high solubility when hot, low when cold).

    • Solution 2 (Increase Solvent Volume): Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more). This lowers the saturation temperature, meaning the solution will be cooler when crystallization begins, potentially below the compound's melting point.[1]

Q3: The moment I removed my flask from the heat, a large amount of fine powder crashed out. Is this good?

A3: No, this is generally undesirable. Rapid crystallization, or "crashing out," traps impurities within the fast-forming crystal lattice, defeating the purpose of purification. [1] The goal is slow, methodical crystal growth.

  • Probable Cause: Excessive Supersaturation. The solution is too concentrated, or the solvent is a very poor solvent at room temperature.

    • Solution: Place the flask back on the heat source to re-dissolve the precipitate. Add a small amount of additional hot solvent (5-10% increments) until the solid is fully dissolved again.[1] This will ensure that the solution remains saturated at a slightly lower temperature, allowing for a more controlled cooling and crystallization process.

Q4: My final yield is very low after filtration. Where did my compound go?

A4: A low yield can result from several factors, most commonly related to solvent choice and volume.

  • Probable Cause 1: Too Much Solvent. While preventing "crashing out," using a large excess of solvent will mean a significant portion of your compound remains dissolved in the mother liquor even after cooling.[1]

    • Solution: Before discarding the filtrate (mother liquor), you can try to recover more product by evaporating a large portion of the solvent and cooling the concentrated solution again. This second crop of crystals may be less pure but can be combined and re-purified.

  • Probable Cause 2: Inappropriate Solvent. The chosen solvent may have too high a solubility for your compound at low temperatures.

    • Solution: Re-evaluate your solvent choice through systematic screening (see Protocol 2). The ideal solvent should have very low solubility for your compound at 0-5 °C.

  • Probable Cause 3: Premature Crystallization during Hot Filtration. If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized on the filter paper or in the funnel stem.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtration. Use a stemless funnel to prevent clogging. If crystallization occurs, you can try washing the filter with a small amount of hot solvent to redissolve the product into the filtrate.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing and solving common crystallization problems.

TroubleshootingWorkflow Start Start Crystallization Cooling Cool Solution Start->Cooling Observation Observe Outcome Cooling->Observation NoCrystals No Crystals Formed Observation->NoCrystals Clear Solution OiledOut Compound 'Oiled Out' Observation->OiledOut Liquid Droplets CrashedOut Solid 'Crashed Out' Observation->CrashedOut Fine Powder Forms Immediately GoodCrystals Good Crystals Formed Observation->GoodCrystals Slow Crystal Growth Evaporate Re-heat & Evaporate Some Solvent NoCrystals->Evaporate RedissolveOil Re-heat to Dissolve Oil OiledOut->RedissolveOil RedissolveCrash Re-heat to Dissolve CrashedOut->RedissolveCrash Recool Re-cool Solution Evaporate->Recool StillNoCrystals Still No Crystals? Recool->StillNoCrystals StillNoCrystals->GoodCrystals No, Crystals Formed Seed Try Seeding or Scratching StillNoCrystals->Seed Yes Seed->GoodCrystals AddSolvent Add More Solvent (10-20%) RedissolveOil->AddSolvent SlowCool Cool Very Slowly AddSolvent->SlowCool SlowCool->GoodCrystals AddSolventCrash Add More Solvent (5-10%) RedissolveCrash->AddSolventCrash AddSolventCrash->Cooling

Caption: Decision workflow for troubleshooting common crystallization issues.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent system for my compound?

A1: The ideal crystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. A systematic approach is most effective.

  • Polarity Matching: 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid has both polar (carboxylic acid, amide, pyrazine nitrogens) and non-polar (piperidine ring) features. Solvents of intermediate to high polarity, particularly those capable of hydrogen bonding, are excellent starting points.

  • Systematic Screening: Use a small amount of your compound (~5-10 mg) to test a range of solvents. See Protocol 2 for a detailed methodology.

  • Mixed Solvent Systems: If no single solvent is ideal, use a binary system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) at an elevated temperature until the solution becomes persistently turbid. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[4] Common pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.

Solvent ClassExamplesPolarityBoiling Point (°C)Notes
Alcohols Methanol, Ethanol, IsopropanolPolar Protic65, 78, 82Good for polar compounds; can form hydrogen bonds.[4]
Ketones Acetone, Methyl Ethyl KetonePolar Aprotic56, 80Good general-purpose solvents.[4]
Esters Ethyl AcetateMedium Polarity77Less polar than ketones, good for a range of compounds.[4]
Ethers Tetrahydrofuran (THF)Low Polarity66Often used in solvent/anti-solvent systems.[4]
Water H₂OVery Polar Protic100Solubility is likely pH-dependent. Can be an effective anti-solvent with alcohols.
Q2: My compound has a carboxylic acid. How does pH affect its crystallization?

A2: The pH of the aqueous solution is critical and directly controls the solubility of your compound. [5]

  • Mechanism: The carboxylic acid group (-COOH) can be deprotonated to its carboxylate form (-COO⁻) in basic conditions. The carboxylate salt is an ion and is almost always significantly more soluble in water than the neutral carboxylic acid.[6]

  • Practical Implication: To crystallize 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid from an aqueous or semi-aqueous solution, the pH must be adjusted to be acidic. A general rule is to adjust the pH to be at least 1-2 units below the pKa of the carboxylic acid. This ensures the molecule is in its neutral, less soluble form, promoting crystallization.[7] Conversely, to dissolve the compound in water, you would add a base (e.g., NaOH, NaHCO₃).

Q3: What is the difference between cooling crystallization and anti-solvent crystallization?

A3: Both methods aim to create a supersaturated solution to induce crystallization, but they achieve it differently.

  • Anti-Solvent Crystallization: This method involves adding a "poor" solvent (the anti-solvent) to a solution of your compound in a "good" solvent. The addition of the anti-solvent reduces the overall solvating power of the solvent mixture, decreasing the compound's solubility and causing it to crystallize.[8][9] This is particularly useful for compounds whose solubility is not strongly dependent on temperature.

Q4: What are polymorphs, and why should I be concerned about them?

A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure or form. [10][11][12] While chemically identical, different polymorphs can have vastly different physical properties, including:

  • Solubility and dissolution rate[13]

  • Melting point

  • Stability

  • Bioavailability

In drug development, controlling polymorphism is critical. An unexpected conversion to a more stable, but less soluble, polymorph can have disastrous consequences for a drug's efficacy.[10] Crystallization conditions—such as the choice of solvent, cooling rate, and temperature—are key factors that influence which polymorph is formed.[11] If you observe different crystal habits (e.g., needles vs. plates) under different conditions, it is a strong indicator of polymorphism and warrants further analytical investigation (e.g., via XRPD, DSC).

Experimental Protocols

Protocol 1: General Cooling Recrystallization
  • Solvent Selection: Choose an appropriate solvent based on prior screening (see Protocol 2).

  • Dissolution: Place the crude, solid 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture (e.g., on a hot plate) while stirring until the solvent boils. Add small portions of hot solvent dropwise until the solid is just completely dissolved. Do not add a large excess.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote larger crystal growth, insulate the flask.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Systematic Solvent Screening

SolventScreening Start Place ~10mg of Compound in a Test Tube AddSolvent Add Solvent Dropwise (e.g., 0.2 mL) Start->AddSolvent ObserveRT Observe at Room Temp AddSolvent->ObserveRT DissolvesRT Dissolves Completely ObserveRT->DissolvesRT Yes InsolubleRT Insoluble or Partially Soluble ObserveRT->InsolubleRT No TooSoluble Outcome: Too Soluble (Good for anti-solvent pair) DissolvesRT->TooSoluble Heat Gently Heat to Boiling InsolubleRT->Heat ObserveHot Observe While Hot Heat->ObserveHot InsolubleHot Remains Insoluble ObserveHot->InsolubleHot No DissolvesHot Dissolves Completely ObserveHot->DissolvesHot Yes NotSoluble Outcome: Not Soluble Enough InsolubleHot->NotSoluble Cool Cool Slowly to Room Temp, then Ice Bath DissolvesHot->Cool ObserveCool Observe for Crystals Cool->ObserveCool NoCrystals No Crystals Form ObserveCool->NoCrystals No FormsCrystals Crystals Form ObserveCool->FormsCrystals Yes NoCrystals->TooSoluble PotentialSolvent Outcome: Potential Solvent FormsCrystals->PotentialSolvent

Caption: A systematic workflow for selecting a suitable crystallization solvent.

References

  • Hilaris. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
  • Research and Reviews. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Open Access Journals.
  • Google Patents. (2015). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development.
  • MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
  • ACS Publications. Dynamic Optimization of a Batch Cooling Crystallization Process. Industrial & Engineering Chemistry Research.
  • PubMed. (2014). Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids With Different Carbon Chain: Crystal Structure, Spectroscopy and Hirshfeld Analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • ACS Publications. (2022).
  • ResearchGate. The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures.
  • PMC. (2023).
  • PubChem. 3-(5-Chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid.
  • PMC. (2020).
  • SATHEE JEE - IIT Kanpur.
  • ResearchGate. (2025). Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability.
  • PMC. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides.
  • MDPI. (2025).
  • Google Patents. (1939). US2149279A - Derivatives of pyrazine carboxylic acid and processes for their production.
  • ACS Publications. (2016).
  • Google Patents.
  • ResearchGate. Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development.
  • Commentary on Crystallization Vital Role in the Purific
  • Google Patents. WO2022122910A1 - Substituted pyrazolo piperidine carboxylic acids.
  • ResearchGate. (2018).
  • Zibo Bofan Chemical Co., Ltd. (2025).
  • University of York.
  • Benchchem. Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • Jagiellońskie Centrum Innowacji.
  • Mirai Intex. (2024).
  • Cell Press. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging.
  • Fisher Scientific.
  • Fiveable. (2024). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review.
  • IFAC-PapersOnLine. Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach.
  • RSC Publishing. (2022). Green Chemistry.
  • MDPI. (2020). Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite.
  • Fiveable. (2025). 12.3 Polymorphism and its importance in pharmaceutical industry.

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Reference Data & Comparative Studies

Validation

HPLC method validation for 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid purity analysis

Analytical Purity Profiling of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid: A Comparative Guide to HPLC Method Validation As a Senior Application Scientist, I frequently encounter complex active pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Purity Profiling of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid: A Comparative Guide to HPLC Method Validation

As a Senior Application Scientist, I frequently encounter complex active pharmaceutical ingredients (APIs) and intermediates that defy standard reversed-phase chromatography. One such challenging molecule is 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid .

This guide provides an objective, data-driven comparison of chromatographic strategies for the purity analysis of this compound, culminating in a self-validating analytical protocol designed to meet the rigorous standards of[ICH Q2(R2)][1] and [USP <1225>][2].

Part 1: The Chemical Challenge & Chromatographic Causality

To develop a robust High-Performance Liquid Chromatography (HPLC) method, we must first deconstruct the analyte's physicochemical profile. 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid presents a unique trifecta of functional groups:

  • The Pyrazine Core: An electron-deficient, aromatic heterocycle with basic nitrogen atoms. These lone pairs are notorious for secondary interactions with unendcapped silanols on silica supports, leading to severe peak tailing.

  • The Carboxylic Acid (-COOH): A highly polar, acidic moiety (pKa ~2.5). In standard neutral mobile phases, this group ionizes, rendering the molecule highly hydrophilic and causing it to elute in the column void volume.

  • The Piperidine Amide: A bulky, neutral, but polar substituent that adds steric hindrance.

The Causality of Column Failure: A standard C18 column relies almost entirely on hydrophobic partitioning. Because this pyrazine derivative is highly polar and amphoteric, the hydrophobic interactions are too weak to overcome the molecule's affinity for the mobile phase. Furthermore, the basic pyrazine nitrogens interact electrostatically with residual acidic silanols on the C18 silica matrix, destroying peak symmetry.

To overcome this, we must evaluate orthogonal column chemistries: Phenyl-Hexyl (leveraging π−π interactions) and Zwitterionic HILIC (leveraging hydrophilic partitioning and ionic interactions)[3].

MethodDev Start Target Analyte: Pyrazine + COOH + Amide LogP Physicochemical Profiling: Highly Polar / Zwitterionic Start->LogP C18 Standard C18 (Hydrophobic Mode) LogP->C18 Try RP Phenyl Phenyl-Hexyl (π-π Interaction Mode) LogP->Phenyl Try π-π HILIC ZIC-HILIC (Polar/Ionic Mode) LogP->HILIC Try Polar Result1 Poor Retention (k' < 1) Severe Peak Tailing C18->Result1 Result2 Moderate Retention Requires Strict pH Control Phenyl->Result2 Result3 Optimal Retention (k' > 3) Excellent Peak Symmetry HILIC->Result3

Fig 1: Decision tree for selecting chromatographic modes for polar pyrazine derivatives.

Part 2: Comparative Experimental Data

To objectively determine the superior method, 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid was analyzed across three distinct column chemistries. The system suitability parameters—Retention Factor ( k′ ), Asymmetry Factor ( As​ ), and Theoretical Plates ( N )—were recorded to evaluate performance.

Table 1: Column Performance Comparison for Purity Analysis

Column ChemistryDimensionsMobile Phase SystemRetention Factor ( k′ )Asymmetry ( As​ )Theoretical Plates ( N )Verdict
Standard C18 (Waters XBridge)150 x 4.6 mm, 3.5 µm0.1% TFA in H₂O / ACN0.81.854,200Poor. Elutes near void volume; unacceptable tailing due to silanol interactions.
Phenyl-Hexyl (Phenomenex Luna)150 x 4.6 mm, 3 µm0.1% TFA in H₂O / ACN2.41.309,500Acceptable. π−π interactions improve retention, but peak shape remains marginal.
ZIC-HILIC (SeQuant)150 x 4.6 mm, 3.5 µm10mM NH₄OAc (pH 5.8) / ACN5.21.0514,800Optimal. Strong retention of polar moieties; perfect peak symmetry.

Data Synthesis: The ZIC-HILIC (Hydrophilic Interaction Liquid Chromatography) column vastly outperforms traditional reversed-phase options. By utilizing a high-organic mobile phase, HILIC creates a water-enriched layer on the stationary phase, allowing the highly polar carboxylic acid and pyrazine core to partition effectively, eliminating silanol-induced tailing.

Part 3: Optimized HILIC Method Protocol

Based on the empirical data, the following HILIC protocol is established as the self-validating standard for quantifying the purity of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Dissolve 0.77g of Ammonium Acetate in 1000 mL of LC-MS grade water (yields 10 mM). Adjust to pH 5.8 using dilute acetic acid. Causality: The buffer controls the ionization state of the carboxylic acid, ensuring reproducible partitioning into the HILIC water layer.

    • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: SeQuant ZIC-HILIC, 150 x 4.6 mm, 3.5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C ± 1°C.

    • Detection: UV at 265 nm (optimal absorbance for the pyrazine chromophore).

    • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-2 min: 85% B (Isocratic hold to establish partitioning)

    • 2-10 min: Linear gradient to 60% B (Elutes strongly retained polar impurities)

    • 10-12 min: 60% B (Wash step)

    • 12-12.1 min: Return to 85% B

    • 12.1-20 min: Re-equilibration (Critical for HILIC to restore the aqueous layer).

  • System Suitability Criteria (Self-Validation): Before analyzing samples, inject a 0.1 mg/mL standard solution. The system is only valid if: As​≤1.2 , N≥10,000 , and %RSD of peak area (n=5) ≤1.0% .

Part 4: ICH Q2(R2) & USP <1225> Validation Framework

To transition this optimized protocol into a regulatory-compliant procedure, it must undergo strict validation according to[ICH Q2(R2) guidelines][4] and [USP General Chapter <1225>][5].

Validation ATP Analytical Target Profile (ATP) Spec Specificity (Forced Degradation) ATP->Spec Lin Linearity & Range (LOQ to 120%) ATP->Lin Acc Accuracy (Spike Recovery) Spec->Acc Lin->Acc Prec Precision (Repeatability) Acc->Prec Robust Robustness (DoE Approach) Prec->Robust Fit Fit for Purpose (Validated Method) Robust->Fit

Fig 2: ICH Q2(R2) Analytical Method Validation Lifecycle Workflow.

Validation Execution Steps:

  • Specificity (Forced Degradation):

    • Protocol: Subject the API to 1N HCl (acid), 1N NaOH (base), 3% H₂O₂ (oxidation), UV light (photolysis), and 60°C (thermal) for 24 hours.

    • Acceptance: The HILIC method must resolve the active 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid peak from all generated degradation products with a resolution ( Rs​ ) > 1.5. Peak purity must be confirmed via Photodiode Array (PDA) detector (Purity Angle < Purity Threshold).

  • Linearity and Range:

    • Protocol: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the nominal target concentration (e.g., 0.1 mg/mL).

    • Acceptance: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept must be ≤2.0% of the 100% response.

  • Accuracy (Recovery):

    • Protocol: Spike known amounts of the API into a synthetic placebo matrix at 80%, 100%, and 120% levels in triplicate (9 determinations total).

    • Acceptance: Mean recovery must fall between 98.0% and 102.0% with an RSD ≤2.0% .

  • Precision (Repeatability & Intermediate Precision):

    • Protocol: Analyze six independent sample preparations of a single batch at 100% concentration. Repeat on a different day, with a different analyst, using a different HPLC system.

    • Acceptance: The %RSD for the assay results must be ≤2.0% for both repeatability and intermediate precision[6].

By grounding the method development in the physicochemical reality of the pyrazine-carboxylic acid structure and validating it through the ICH Q2(R2) framework, laboratories can ensure absolute trustworthiness and regulatory compliance in their purity profiling.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • USP <1225> Validation of Compendial Procedures Source: United States Pharmacopeia (USP) / BA Sciences URL:[Link]

  • HPLC Separation of Pyrazinecarboxamide and Related Compounds Source: SIELC Technologies URL:[Link]

Sources

Comparative

comparative reactivity of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid vs pyrazine-2,3-dicarboxylic acid

An In-Depth Guide to the Comparative Reactivity of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid and Pyrazine-2,3-dicarboxylic acid Introduction: Dissecting the Reactivity of Two Key Pyrazine Scaffolds In the lands...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Reactivity of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid and Pyrazine-2,3-dicarboxylic acid

Introduction: Dissecting the Reactivity of Two Key Pyrazine Scaffolds

In the landscape of medicinal chemistry and materials science, pyrazine derivatives are foundational scaffolds. Their electron-deficient nature and rigid, planar structure make them prized components in everything from first-line antitubercular drugs like Pyrazinamide to advanced organic electronics.[1][2][3] For the synthetic chemist, understanding how substituents modulate the reactivity of the pyrazine core and its functional groups is not merely academic; it is the key to unlocking novel synthetic pathways and designing molecules with precision.

This guide provides a detailed comparative analysis of two closely related but functionally distinct pyrazine derivatives: 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid and Pyrazine-2,3-dicarboxylic acid . We will move beyond a simple catalog of reactions to explore the underlying electronic and steric principles that govern their chemical behavior. This analysis is grounded in established chemical theory and supported by experimental protocols designed to be self-validating, providing researchers with both the "how" and the "why" of their synthetic choices.

Part 1: A Tale of Two Substituents: Structural and Electronic Analysis

The reactivity of a molecule is a direct consequence of its structure. While both compounds share the same pyrazine-2-carboxylic acid core, the substituent at the C3 position—a piperidine amide versus a second carboxylic acid—creates two profoundly different chemical environments.

G cluster_0 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid cluster_1 Pyrazine-2,3-dicarboxylic acid a a b b

Caption: Structural comparison of the two pyrazine derivatives.

Electronic Landscape:

The pyrazine ring is a 6π-electron heteroaromatic system, but the two nitrogen atoms are highly electronegative, exerting a strong inductive electron-withdrawing effect (-I). This effect lowers the energy of the ring's molecular orbitals and creates a partial positive charge on the ring carbons, making the system inherently "electron-deficient."[4] This has two major consequences:

  • Resistance to Electrophilic Aromatic Substitution: The electron-poor ring is deactivated towards attack by electrophiles.

  • Susceptibility to Nucleophilic Aromatic Substitution: The ring is activated towards attack by nucleophiles, especially if a good leaving group is present.[5]

The key difference between our two molecules lies in the electronic nature of the C3 substituent and its influence on the C2-carboxylic acid.

  • Pyrazine-2,3-dicarboxylic acid: Possesses two strongly electron-withdrawing carboxylic acid groups (-COOH). These groups act in concert, significantly depleting the electron density of the pyrazine ring. The C2-carboxyl group is influenced by the powerful -I effect of the adjacent C3-carboxyl group. This mutual withdrawal of electrons is expected to markedly increase the acidity of both protons and enhance the electrophilicity of the carbonyl carbons.

  • 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid: Features a C3-amide substituent. While the amide carbonyl is electron-withdrawing, the nitrogen atom's lone pair can participate in resonance, creating a more complex electronic profile. The overall effect is still electron-withdrawing, but typically less so than a carboxylic acid. Furthermore, the bulky piperidine ring introduces significant steric hindrance around the C3 position, which can influence the approach of reagents.[6]

Part 2: Head-to-Head: Reactivity at the Carboxyl Group

The primary site of reactivity for both molecules is the carboxylic acid functional group. We will compare their behavior in several key transformations.

Acidity (pKa Values)

The acidity of the C2-carboxylic acid is a direct probe of the electronic environment.

  • Pyrazine-2,3-dicarboxylic acid: The presence of a second, powerfully electron-withdrawing -COOH group adjacent to the first will stabilize the carboxylate anion through induction, significantly increasing its acidity (lowering the pKa).

  • 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid: The C3-amide group is also electron-withdrawing but its effect is generally less pronounced than that of a carboxylic acid. Therefore, we predict its C2-carboxylic acid to be less acidic than that of the di-acid counterpart.

CompoundC2-SubstituentC3-SubstituentExpected Relative Acidity of C2-COOHRationale
Molecule 1-COOH-C(O)N(CH₂)₅LowerLess powerful -I effect from adjacent amide.
Molecule 2-COOH-COOHHigherStrong -I effect from adjacent carboxylic acid.
Caption: Predicted relative acidity of the C2-carboxylic acid.
Amide Bond Formation: A Test of Activation

Amide coupling is one of the most common reactions in drug discovery.[7] It typically involves the "activation" of the carboxylic acid to make it a better electrophile for attack by an amine. Common coupling agents include carbodiimides like EDC or uronium salts like HATU.[8]

The efficiency of this reaction hinges on the electrophilicity of the carbonyl carbon of the activated acid.

  • Pyrazine-2,3-dicarboxylic acid: The heightened electron deficiency at the carbonyl carbons makes this molecule an excellent substrate for activation and subsequent nucleophilic attack. Reactions are expected to be rapid and high-yielding. A key challenge, however, is achieving mono-functionalization, as both carboxyl groups are reactive.

  • 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid: The C2-carboxylic acid is still activated by the pyrazine ring and the C3-amide, making it a suitable substrate for amide coupling. However, the rate of reaction may be slightly slower compared to the di-acid due to the reduced electronic pull. Steric hindrance from the piperidine moiety is unlikely to affect the C2-position directly but is a factor to consider in the overall molecular conformation.

Part 3: Unique Reactivity Pathways of Pyrazine-2,3-dicarboxylic Acid

The presence of two adjacent carboxylic acids unlocks unique and powerful reactivity pathways not available to the mono-acid derivative.

Facile Anhydride Formation

Heating pyrazine-2,3-dicarboxylic acid, often with an agent like acetic anhydride, readily forms the cyclic pyrazine-2,3-dicarboxylic anhydride . This intramolecular reaction is entropically favored due to the proximity of the two carboxyl groups. The resulting anhydride is a highly reactive and versatile intermediate, primed for nucleophilic attack.

Decarboxylative Amination

A fascinating and synthetically useful reaction occurs when pyrazine-2,3-dicarboxylic anhydride is reacted with amines.[9][10] Instead of forming a di-amide, the reaction often proceeds through a decarboxylation event to yield a pyrazine-2-carboxamide.

This transformation is proposed to occur via a mechanism involving an N-heterocyclic carbene (NHC) intermediate.[9] The initial attack of the amine opens the anhydride ring to form a carboxylic acid-amide intermediate. This intermediate then forms a zwitterion, which undergoes decarboxylation to generate the NHC, followed by a proton transfer to yield the final product. This unique pathway provides a direct route to mono-amides from the di-acid precursor, a valuable synthetic strategy.

G anhydride Pyrazine-2,3-dicarboxylic Anhydride intermediate Ring-Opened Intermediate (Amide-Carboxylic Acid) anhydride->intermediate Nucleophilic Attack amine Amine (R-NH₂) amine->intermediate zwitterion Zwitterion Formation intermediate->zwitterion decarboxylation Decarboxylation (-CO₂) zwitterion->decarboxylation nhc N-Heterocyclic Carbene (NHC) Intermediate decarboxylation->nhc product Pyrazine-2-carboxamide (Final Product) nhc->product Proton Transfer G cluster_A Flask A: Mono-acid Amide cluster_B Flask B: Di-acid A_start Dissolve Acid A in DMF A_act Add HATU/DIPEA at 0 °C A_start->A_act A_add Add Benzylamine A_act->A_add A_react React at RT A_add->A_react monitor Monitor both reactions by TLC/LC-MS A_react->monitor B_start Dissolve Acid B in DMF B_act Add HATU/DIPEA at 0 °C B_start->B_act B_add Add Benzylamine B_act->B_add B_react React at RT B_add->B_react B_react->monitor workup Parallel Workup (EtOAc, Washes) monitor->workup purify Purification (Chromatography) workup->purify compare Compare Yields & Reaction Times purify->compare

Sources

Validation

A Guide to Establishing Reproducible Synthesis of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery.[1][2] Among these, pyrazine derivatives are prominent structural mo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery.[1][2] Among these, pyrazine derivatives are prominent structural motifs in a wide range of pharmacologically active molecules.[1][3][4] 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid is a key building block, but a lack of standardized, publicly available synthesis protocols presents a significant challenge to its reliable production. Reproducibility issues in synthesis can lead to project delays, increased costs, and difficulty in comparing biological data across different labs.[5][6]

This guide provides a comprehensive framework for establishing a robust and reproducible synthesis pathway for 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid. Rather than comparing multiple, often unverified, routes, we present a plausible and chemically sound pathway, focusing on the critical parameters and in-process controls necessary to ensure consistent outcomes.

Proposed Synthetic Pathway: A Two-Stage Approach

The most logical and controllable route to the target compound involves a two-stage process:

  • Synthesis of the Key Intermediate: Preparation of pyrazine-2,3-dicarboxylic anhydride from a commercially available precursor.

  • Regioselective Amidation: Controlled ring-opening of the anhydride with piperidine to yield the desired mono-acid mono-amide product.

This approach is supported by established literature on the reactions of pyrazine-2,3-dicarboxylic anhydride with various amines.[7][8][9]

Diagram of the Proposed Synthetic Workflow

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Amidation & Purification Quinoxaline Quinoxaline P23DA Pyrazine-2,3-dicarboxylic acid Quinoxaline->P23DA Oxidation (e.g., KMnO4 or NaClO3/CuSO4) Anhydride Pyrazine-2,3-dicarboxylic anhydride P23DA->Anhydride Dehydration (e.g., Acetic Anhydride) Reaction Ring-Opening Amidation Anhydride->Reaction Piperidine Piperidine Piperidine->Reaction Purification Purification (Crystallization/Chromatography) Reaction->Purification FinalProduct 3-(Piperidine-1-carbonyl) pyrazine-2-carboxylic acid Purification->FinalProduct G Start Start Synthesis RunReaction Run Reaction (Protocol 2) Start->RunReaction IPC In-Process Control (TLC/LC-MS) RunReaction->IPC IPC->RunReaction Incomplete Workup Work-up & Isolation IPC->Workup Reaction Complete Analysis Final Product Analysis (NMR, MS, Purity) Workup->Analysis Pass Product Meets Specs Analysis->Pass Pass Fail Product Fails Specs Analysis->Fail Fail Troubleshoot Troubleshoot: - Check Starting Materials - Verify Stoichiometry - Review Temp/Time Fail->Troubleshoot Troubleshoot->Start

Sources

Comparative

Comparative Binding Affinity Analysis of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic Acid in Hepatitis C Virus NS5B Polymerase Inhibition Models

This guide provides a detailed comparative analysis of the binding affinity of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid, a known inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. This document is inten...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the binding affinity of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid, a known inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development. We will explore its performance relative to other established inhibitors and provide the experimental context necessary for an informed assessment.

Introduction to HCV NS5B Polymerase and a Class of Pyrazine-Based Inhibitors

The Hepatitis C Virus (HCV) NS5B protein is an RNA-dependent RNA polymerase (RdRp) that plays a crucial role in the replication of the viral genome. Its essential function and lack of a human homolog have made it a prime target for the development of direct-acting antiviral agents. A diverse range of inhibitors have been developed, targeting various allosteric sites and the active site of the enzyme.

Among the numerous chemical scaffolds investigated, pyrazine-based compounds have emerged as a promising class of non-nucleoside inhibitors (NNIs). These inhibitors typically bind to allosteric pockets on the NS5B enzyme, inducing conformational changes that ultimately halt its catalytic activity. 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid is a representative member of this class, identified for its inhibitory potential against the HCV NS5B polymerase.

Comparative Ligands for Benchmarking

To provide a meaningful comparison of the binding affinity of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid, we have selected two well-characterized HCV NS5B inhibitors as benchmarks:

  • Deleobuvir (BI 207127): A non-nucleoside inhibitor that has advanced to clinical trials. It binds to an allosteric site on the thumb domain of the NS5B polymerase.

  • Sofosbuvir (GS-7977): A highly potent nucleoside analog inhibitor that acts as a chain terminator after being incorporated into the nascent RNA strand by the NS5B polymerase. It serves as a benchmark for a different mechanism of action.

Comparative Binding Affinity Data

The following table summarizes the reported inhibitory concentrations (IC50) of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid and the selected comparative ligands against the HCV NS5B polymerase. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

Compound Target Assay Type IC50 (nM) Reference
3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acidHCV NS5B PolymeraseScintillation Proximity Assay (SPA)1,200Patent
Deleobuvir (BI 207127)HCV NS5B PolymeraseReplicon-Based Assay3-15
Sofosbuvir (GS-7977)HCV NS5B PolymeraseBiochemical Assay28-120

Note: The IC50 value for 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid is derived from patent literature and may have been determined under different experimental conditions than the comparators.

Experimental Protocol: HCV NS5B Polymerase Inhibition Assay (Scintillation Proximity Assay)

The following protocol outlines a representative method for determining the inhibitory activity of compounds against HCV NS5B polymerase using a Scintillation Proximity Assay (SPA). This method is commonly employed in high-throughput screening campaigns.

Principle: A biotinylated RNA template is attached to streptavidin-coated SPA beads. The NS5B polymerase extends this template using a radiolabeled nucleotide (e.g., [3H]-UTP). When the radiolabeled nucleotide is incorporated into the newly synthesized RNA strand, it is brought into close proximity to the scintillant in the SPA beads, generating a light signal that can be quantified. Inhibitors of the polymerase will prevent this incorporation, leading to a decrease in the signal.

Step-by-Step Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.

    • To the buffer, add the HCV NS5B polymerase enzyme to a final concentration of 10 nM.

    • Add the test compound (e.g., 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid) at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction:

    • Add a mixture of NTPs (ATP, CTP, GTP) to a final concentration of 1 µM each.

    • Add [3H]-UTP to a final concentration of 0.2 µCi/µL.

    • Add a biotinylated poly(A) template and a dT15 primer to final concentrations of 100 nM and 200 nM, respectively.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 2 hours to allow for RNA synthesis.

  • Termination and Signal Detection:

    • Stop the reaction by adding a stop buffer containing 50 mM EDTA.

    • Add streptavidin-coated SPA beads to the reaction mixture.

    • Incubate at room temperature for 30 minutes to allow the biotinylated RNA to bind to the beads.

    • Centrifuge the plate briefly to pellet the beads.

    • Read the plate on a scintillation counter (e.g., a MicroBeta Trilux counter) to measure the light output.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Experimental Workflow and Biological Pathway

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection reagents Buffer, Enzyme, NTPs, [3H]-UTP, Template/Primer incubation Incubate at 30°C (RNA Synthesis) reagents->incubation compound Test Compound (e.g., 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid) compound->incubation termination Stop Reaction (Add EDTA) incubation->termination spa_beads Add SPA Beads termination->spa_beads readout Scintillation Counting spa_beads->readout

Caption: Experimental workflow for the HCV NS5B polymerase SPA-based inhibition assay.

hcv_replication cluster_host_cell Host Cell Cytoplasm viral_rna Viral (+)ssRNA Genome polyprotein HCV Polyprotein viral_rna->polyprotein Translation replication_complex Replication Complex viral_rna->replication_complex Template ns5b NS5B Polymerase polyprotein->ns5b Proteolytic Cleavage ns5b->replication_complex new_rna New Viral (+)ssRNA replication_complex->new_rna RNA Synthesis inhibitor 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid inhibitor->ns5b Inhibition

Caption: Simplified schematic of the role of HCV NS5B polymerase in viral replication and the point of inhibition.

Discussion and Expert Insights

The available data indicates that 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid is a micromolar inhibitor of the HCV NS5B polymerase. In comparison to clinical-stage drugs like Deleobuvir and Sofosbuvir, its potency is significantly lower. This suggests that while the pyrazine scaffold represents a valid starting point for inhibitor design, further optimization would be necessary to achieve clinically relevant efficacy.

Causality Behind Experimental Choices:

  • Scintillation Proximity Assay (SPA): This assay format is chosen for its homogeneity (no wash steps required), which makes it highly amenable to high-throughput screening (HTS) of large compound libraries. This allows for the rapid identification of initial hits like 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid.

  • Use of Replicon Systems: For compounds that show initial promise in biochemical assays, cell-based replicon systems are a critical next step. These systems provide a more biologically relevant context by assessing a compound's ability to inhibit viral replication within a host cell, taking into account factors like cell permeability and metabolism. The lower IC50 of Deleobuvir in a replicon assay highlights its effectiveness in a cellular environment.

Trustworthiness and Self-Validating Systems:

A robust inhibitor screening cascade is inherently self-validating. A compound identified in a primary biochemical screen (like the SPA) should subsequently be tested in orthogonal assays (e.g., a different assay format or a cell-based assay) to confirm its activity and rule out artifacts. Furthermore, counter-screens should be employed to ensure that the compound is not a promiscuous inhibitor or interfering with the assay technology itself (e.g., by quenching the fluorescent signal).

Future Directions for Researchers:

Researchers working with 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid or similar scaffolds should consider the following:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the piperidine and carboxylic acid moieties to explore if potency can be improved.

  • Mechanism of Action Studies: Determine if the compound is a competitive, non-competitive, or uncompetitive inhibitor with respect to the nucleotide substrates. This can provide insights into its binding site.

  • Resistance Profiling: Investigate the potential for the virus to develop resistance to this class of inhibitors by passaging the virus in the presence of the compound and sequencing the NS5B gene to identify mutations.

References

  • Hepatitis C virus NS5B protein: a major target for antiviral therapy.

    • Source: Antiviral Chemistry & Chemotherapy
    • URL: [Link]

  • Deleobuvir for the treatment of hep

    • Source: Expert Opinion on Investig
    • URL: [Link]

  • Sofosbuvir and Ribavirin for Hepatitis C Genotype 1 in Patients with Unfavorable Tre

    • Source: The New England Journal of Medicine
    • URL: [Link]

Safety & Regulatory Compliance

Safety

Proper Disposal of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a foundational element of laboratory safety and environmental stewardship. This guide provides a detail...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a foundational element of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid, a novel heterocyclic compound. By integrating established safety protocols with an understanding of the compound's chemical nature, this document aims to be an essential resource for ensuring safe and compliant laboratory operations.

Hazard Assessment and Triage: Understanding the Compound

While a specific Safety Data Sheet (SDS) for 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid may not be readily available, a conservative hazard assessment can be conducted by examining its constituent moieties: a pyrazine carboxylic acid and a piperidine amide.

  • Pyrazine Carboxylic Acid Moiety: Pyrazine derivatives can exhibit a range of biological activities. Pyrazine-2-carboxylic acid is known to be an irritant to the eyes, skin, and respiratory tract.[1] Upon combustion, it can produce hazardous decomposition products, including nitrogen oxides and carbon oxides.

  • Piperidine Moiety: Piperidine and its derivatives are often flammable and can be toxic if inhaled, swallowed, or in contact with skin.[2] They are also typically corrosive, capable of causing severe skin burns and eye damage.[2]

  • Amide Linkage: The amide bond in the molecule may be susceptible to hydrolysis under strong acidic or basic conditions, which could liberate piperidine and pyrazine-2-carboxylic acid.

Based on this analysis, 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid should be handled as a hazardous chemical waste , with the primary anticipated hazards being irritation, potential toxicity, and corrosivity.

Table 1: Inferred Hazard Profile and Handling Precautions

Hazard CategoryAnticipated RiskRecommended Handling Protocol
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Handle in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust.
Skin Corrosion/Irritation May cause skin irritation or burns upon prolonged contact.Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.
Eye Damage/Irritation May cause serious eye irritation or damage.Wear chemical safety goggles.
Reactivity Potential for hydrolysis under strong acid/base conditions.Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential to protect against potential splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended. All handling of the solid compound should ideally occur within a chemical fume hood.

Disposal Procedures: A Step-by-Step Protocol

The guiding principle for the disposal of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Small-Scale Disposal (e.g., Residual Amounts in Glassware)

For small quantities of the compound remaining in laboratory glassware, the following rinsing and collection procedure should be followed:

  • Initial Rinse: Rinse the glassware with a suitable organic solvent in which the compound is soluble (e.g., ethanol, acetone, or dimethyl sulfoxide). This rinse should be performed in a chemical fume hood.

  • Collect Rinsate: The solvent rinsate must be collected as hazardous liquid waste. Transfer the rinsate to a designated, properly labeled waste container.

  • Subsequent Rinses: Perform at least two additional rinses with the chosen solvent and collect the rinsate in the same hazardous waste container.

  • Final Rinse: A final rinse with water can be performed. This aqueous rinse should also be collected as hazardous waste.

  • Glassware Disposal: Once decontaminated through this triple-rinse procedure, the glassware can typically be washed and reused. If the glassware is to be discarded, it should be placed in a designated broken glass container.

Bulk Disposal (e.g., Unused Reagent, Reaction Byproducts)

Bulk quantities of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid and any materials significantly contaminated with it must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Experimental Protocol for Waste Preparation:

  • Waste Segregation: Collect all solid waste containing 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid in a dedicated hazardous waste container. Do not mix with other waste streams, especially incompatible chemicals.

  • Container Selection: The waste container must be chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[3] Ensure the container is in good condition with no cracks or leaks.

  • Labeling: Immediately upon starting a waste container, it must be labeled with the words "Hazardous Waste " and the full chemical name: "3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid ". The label should also include the date accumulation started and the primary hazard(s) (e.g., "Irritant," "Toxic").

  • Storage: Store the sealed and labeled waste container in a designated and controlled "Satellite Accumulation Area" within the laboratory. This area must be away from ignition sources and incompatible chemicals. The container should be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Arranging for Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste. They will provide guidance on the final steps and any required documentation.

Disposal of Contaminated Materials

Any disposable materials that have come into contact with 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid, such as gloves, weighing paper, and absorbent pads from spills, must be treated as solid hazardous waste. Place these items in a designated, sealed, and labeled container for solid hazardous waste.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Ventilate: Clear the area of all non-essential personnel and ensure adequate ventilation. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's EHS office immediately.

  • Contain: For small spills, use a non-combustible absorbent material like vermiculite, sand, or a universal spill kit to contain the spill. Do not use combustible materials such as paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your supervisor and the institutional EHS office, regardless of the size.

Chemical Incompatibilities and Reactivity Considerations

To prevent dangerous reactions during storage and disposal, it is critical to avoid mixing 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid waste with the following:

  • Strong Oxidizing Agents: (e.g., potassium permanganate, hydrogen peroxide) - Can lead to vigorous, exothermic reactions.

  • Strong Reducing Agents: (e.g., sodium borohydride, lithium aluminum hydride) - May initiate unpredictable reactions.

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid) - Can cause hydrolysis of the amide bond, liberating potentially more hazardous or volatile components.

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) - Can also lead to amide hydrolysis.

Disposal Workflow Diagrams

The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid.

Disposal Decision Tree Figure 1: Disposal Decision Tree start Waste Generated (3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid) decision Type of Waste? start->decision small_scale Small-Scale (e.g., glassware residue) decision->small_scale Residual bulk Bulk Quantity or Contaminated Materials decision->bulk Bulk procedure_small Follow Small-Scale Disposal Protocol (Section 3.1) small_scale->procedure_small procedure_bulk Follow Bulk Disposal Protocol (Section 3.2 & 3.3) bulk->procedure_bulk end_point Properly Disposed via EHS procedure_small->end_point procedure_bulk->end_point

Caption: Disposal Decision Tree for 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid.

Bulk_Disposal_Workflow Figure 2: Bulk Disposal Workflow start Start: Bulk Waste Generated segregate Segregate Waste into Dedicated Container start->segregate select_container Select Chemically Compatible Container (e.g., HDPE, Glass) segregate->select_container label_container Label Container: 'Hazardous Waste' + Full Chemical Name + Date + Hazards select_container->label_container store Store in Designated Satellite Accumulation Area (with Secondary Containment) label_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs documentation Complete Required Disposal Documentation contact_ehs->documentation pickup Waste Collected by Licensed Professional documentation->pickup

Caption: Step-by-step workflow for the disposal of bulk quantities of the compound.

References

  • Apollo Scientific. (n.d.).
  • BenchChem. (2025). Proper Disposal of 1-Phenyl-4-(4-pyridinyl)piperazine: A Comprehensive Guide.
  • BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • EnviroServe. (2021, May 19). How to Select the Right Hazardous Waste Container.
  • Fisher Scientific. (2025, December 22).
  • Fisher Scientific. (2025, December 20).
  • Jubilant Ingrevia Limited. (n.d.).
  • Penta. (2024, May 7).
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

Sources

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